Orexin receptor modulator-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H22ClF5N6O |
|---|---|
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-1-methylpyrazol-3-yl]-[(2S,3R)-5,5-difluoro-3-methyl-2-[[[5-(trifluoromethyl)pyrazin-2-yl]amino]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H22ClF5N6O/c1-13-7-22(25,26)12-35(17(13)8-31-19-10-30-18(9-32-19)23(27,28)29)21(36)20-16(11-34(2)33-20)14-3-5-15(24)6-4-14/h3-6,9-11,13,17H,7-8,12H2,1-2H3,(H,31,32)/t13-,17-/m1/s1 |
InChI-Schlüssel |
MHAXBTDNJWJMQB-CXAGYDPISA-N |
Isomerische SMILES |
C[C@@H]1CC(CN([C@@H]1CNC2=NC=C(N=C2)C(F)(F)F)C(=O)C3=NN(C=C3C4=CC=C(C=C4)Cl)C)(F)F |
Kanonische SMILES |
CC1CC(CN(C1CNC2=NC=C(N=C2)C(F)(F)F)C(=O)C3=NN(C=C3C4=CC=C(C=C4)Cl)C)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Orexin Receptor 1 Modulators: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (GPCRs), orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of various physiological processes. While both receptors are involved in promoting wakefulness, OX1R is particularly implicated in modulating motivation, reward, and stress responses.[1][2] This distinct functional role has positioned OX1R as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including substance abuse, anxiety, and eating disorders.[2] This guide provides an in-depth overview of the discovery pathways, key experimental protocols, and synthetic strategies employed in the development of selective OX1R modulators.
The Orexin System and OX1R Signaling
The orexin neuropeptides are produced by a specific group of neurons in the lateral hypothalamus.[3][4] Orexin-A binds to both OX1R and OX2R with high affinity, whereas orexin-B shows a preference for OX2R.[5][6] The OX1R is primarily coupled to the Gq protein.[7] Upon activation by orexin-A, the receptor facilitates the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key signaling event that can be readily measured in functional assays.
Discovery of Orexin Receptor 1 Modulators
The discovery of novel OX1R modulators follows a structured workflow, beginning with the identification of initial "hit" compounds and progressing through rigorous optimization to yield clinical candidates.
Screening Strategies:
-
High-Throughput Screening (HTS): Large chemical libraries are screened against OX1R using in vitro functional assays, such as calcium mobilization, to identify compounds that inhibit receptor activation.
-
Virtual Screening: Computational molecular docking is used to screen virtual libraries of compounds against the crystal structure of OX1R.[8] This approach predicts the binding affinity and pose of small molecules within the receptor's binding pocket, prioritizing candidates for experimental validation.[8]
-
Natural Product Screening: Libraries derived from natural sources, such as Traditional Chinese Medicine, are screened for activity at orexin receptors.[8] This has led to the identification of potential lead compounds like neferine, a bisbenzylisoquinoline alkaloid.[8]
Key Experimental Protocols
A. Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to OX1R.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for OX1R.
-
Materials:
-
Cell Membranes: From CHO or HEK293 cells stably expressing human OX1R.
-
Radioligand: e.g., [¹²⁵I]-orexin A.
-
Test Compounds: Dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled orexin antagonist (e.g., suvorexant).
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., at its Kd value), and varying concentrations of the test compound.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
B. Calcium Mobilization Functional Assay
This protocol measures the ability of a compound to antagonize orexin-A-induced calcium release in cells expressing OX1R.
-
Objective: To determine the functional potency (IC50) of an antagonist.
-
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human OX1R.
-
Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) with supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-3 AM or Fluo-4 AM.[9]
-
Pluronic F-127.
-
Probenecid (B1678239) (to prevent dye leakage).
-
Agonist: Orexin-A.
-
Test Compounds (Antagonists).
-
Instrumentation: Fluorescence imaging plate reader (FLIPR) or equivalent multi-plate reader.[9]
-
-
Procedure:
-
Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.[9]
-
Prepare the dye loading solution by mixing the fluorescent dye, Pluronic F-127, and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.[9]
-
Wash the cells with assay buffer containing probenecid to remove excess dye.
-
Add serial dilutions of the test compound (antagonist) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Add a fixed concentration of orexin-A (typically the EC80 concentration) to all wells to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time (typically 60-120 seconds).[9]
-
The peak fluorescence response is used to calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Synthesis Pathways and Structure-Activity Relationships (SAR)
A significant focus of OX1R antagonist development has been on the tetrahydroisoquinoline (THIQ) scaffold.[3] SAR studies have explored modifications at various positions to enhance potency and, crucially, selectivity over OX2R.
General Synthesis of a THIQ-based OX1R Antagonist:
The synthesis often begins with a substituted phenylacetonitrile, which undergoes a series of reactions to construct the core THIQ ring system, followed by the introduction of key substituents.
-
Step 1: Bischler-Napieralski Cyclization: A substituted phenethylamine (B48288) is acylated and then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a dihydroisoquinoline intermediate.
-
Step 2: Reduction: The resulting imine is reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
-
Step 3: N-Alkylation/Acylation: The secondary amine of the THIQ core is functionalized. This often involves coupling with a carboxylic acid (amide formation) or alkylation with an appropriate halide to introduce the side chain containing the basic amine, which is crucial for receptor interaction.
-
Step 4: Functional Group Interconversion: Substituents on the aromatic ring (e.g., at position 7) are introduced or modified. For example, a nitro group can be reduced to an amine, which can then be converted into a sulfonate or other functional groups to optimize potency and selectivity.[3]
This modular approach allows for the systematic exploration of the chemical space around the THIQ scaffold to identify compounds with improved drug-like properties, such as increased solubility and CNS permeability.[3][10]
Quantitative Data Summary
The tables below summarize key data for representative OX1R modulators, highlighting their binding affinities, functional potencies, and selectivity profiles.
Table 1: Binding Affinities and Functional Potencies of Representative OX1R Antagonists
| Compound/Scaffold | OX1R Ki or IC50 (nM) | OX2R Ki or IC50 (nM) | Selectivity (OX2R/OX1R) | Functional Assay (IC50, nM) |
| SB-334867 (Diarylurea) | 29 | 380 | ~13 | 40 |
| Nivasorexant (ACT-539313) | 2.0 | 720 | 360 | 2.5 |
| Almorexant (DORA) | 1.3 | 1.0 | ~1 | 2.0 (OX1R) |
| Suvorexant (DORA) | 55 | 55 | 1 | 49 (OX1R) |
| THIQ Analog 25a | 0.9 | 1000 | >1100 | 2.6 |
| THIQ Analog 44 | 2.6 | >10000 | >3800 | 12 |
Data compiled from multiple sources for illustrative purposes.[3][4][6][11]
Table 2: Physicochemical and Pharmacokinetic Properties of Selected OX1R Antagonists
| Compound | Scaffold | clogP | Aqueous Solubility (µM) | CNS Penetration |
| SB-334867 | Diarylurea | >5 | Low | Moderate |
| THIQ Analog 25a | THIQ | 5-6 | Low | Not Reported |
| THIQ Analog 44 | THIQ | 3.07 | Improved | Yes |
| Nivasorexant | Dihydropyrrolo-pyridine | 2.8 | Good | Good brain exposure |
Data compiled from multiple sources for illustrative purposes.[3][10][11]
The development of potent and selective OX1R modulators remains an active area of research. By combining advanced screening techniques, detailed in vitro and in vivo characterization, and sophisticated synthetic chemistry, the field continues to advance new therapeutic candidates for CNS disorders where the orexin system plays a pivotal role.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 5. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
Orexin Receptor 1 Modulators: A Technical Guide to a Core Mechanism of Action in Neuronal Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX1R exhibits a higher affinity for orexin-A than orexin-B, a distinction that underpins some of its specific physiological roles.[3][7] Its unique signaling properties and distribution in critical brain regions have made it a compelling target for the development of therapeutics for a range of disorders, including addiction, anxiety, and certain sleep disturbances.[2][7]
Orexin (B13118510) Receptor 1 Signaling Pathways
Activation of OX1R initiates a cascade of intracellular events primarily through its coupling to the Gq class of G proteins.[3] This canonical pathway, along with other recently identified signaling arms, orchestrates the diverse physiological responses mediated by OX1R.
Canonical Gq/PLC Signaling Pathway
The primary signaling mechanism of OX1R involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentrations.[8][9] This calcium transient is a hallmark of OX1R activation.[9] Simultaneously, DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).[10]
Downstream Effectors and Non-Canonical Signaling
Beyond the canonical pathway, OX1R activation engages other significant signaling molecules that contribute to its diverse cellular effects.
-
MAPK/ERK Pathway: Activation of OX1R has been shown to induce the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[3] This activation is often downstream of PKC.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and metabolism, can also be modulated by OX1R activation.
-
mTOR Pathway: Recent evidence suggests that orexin signaling can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.
-
Crosstalk with the Endocannabinoid System: OX1R signaling can lead to the synthesis and release of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which can then act on cannabinoid receptors, suggesting a functional interaction between these two neuromodulatory systems.[9]
Quantitative Data on Orexin Receptor 1 Modulators
The development of selective OX1R modulators is a key focus of drug discovery. The following tables summarize publicly available binding affinity (Ki) and functional potency (EC50/IC50) data for a selection of OX1R agonists and antagonists.
Table 1: Binding Affinities (Ki) of Selected OX1R Modulators
| Compound | Receptor | Ki (nM) | Species | Reference |
| Agonists | ||||
| Orexin-A | OX1R | 20 | Human | [11] |
| Antagonists | ||||
| Suvorexant | OX1R | 0.55 | Human | [12][13] |
| SB-334867 | OX1R | 1.2 | Human | [12] |
| Almorexant | OX1R | 1.3 | Human | [14] |
Table 2: Functional Potencies (EC50/IC50) of Selected OX1R Modulators
| Compound | Assay Type | Receptor | EC50/IC50 (nM) | Species | Reference |
| Agonists | |||||
| Orexin-A | Calcium Mobilization | OX1R | 0.4 | Human | [14] |
| (R)-YNT-3708 | Calcium Mobilization | OX1R | 7.48 | Mouse | [15][16] |
| Antagonists | |||||
| Suvorexant | Calcium Mobilization | OX1R | 50 | Human | [12] |
| Filorexant | Calcium Mobilization | OX1R | 11.0 | Human | [12] |
| SB-649868 | Calcium Mobilization | OX1R | - | Human | [11] |
OX1R in Neuronal Circuits
The physiological and behavioral effects of OX1R modulation are dictated by its expression and function within specific neuronal circuits.
The Wakefulness Circuit: Locus Coeruleus (LC)
The locus coeruleus, the principal site of norepinephrine (B1679862) synthesis in the brain, receives dense projections from orexin neurons.[4][17] OX1R is highly expressed in the LC, and its activation leads to the depolarization and increased firing of noradrenergic neurons.[17] This excitation of the LC is a key mechanism by which the orexin system promotes wakefulness and arousal.
References
- 1. Characterization of orexin input to dopamine neurons of the ventral tegmental area projecting to the medial prefrontal cortex and shell of nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. tebubio.com [tebubio.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Postsynaptic excitation of prefrontal cortical pyramidal neurons by hypocretin-1/orexin A through the inhibition of potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orexin receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Hypocretin (orexin) activation and synaptic innervation of the locus coeruleus noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orexin-1 Receptor: A Key Modulator in the intricate Dance of Sleep and Wakefulness
A Technical Guide for Researchers and Drug Development Professionals
The orexin (B13118510) system, with its intricate network of neuropeptides and receptors, stands as a critical regulator of the sleep-wake cycle. Central to this system is the Orexin-1 receptor (OX1R), a G-protein coupled receptor with a nuanced role in maintaining arousal and vigilance. This technical guide provides an in-depth exploration of OX1R's function in sleep-wake regulation, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of OX1R as a therapeutic target.
The Orexin System and the Distinct Role of OX1R
Loss of orexin signaling leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy, highlighting the system's crucial role in maintaining consolidated wakefulness.[5] While OX2R is considered the primary driver of wakefulness promotion, OX1R plays a significant, albeit more modulatory, role.[6] Studies in knockout mice have shown that while OX2R knockout mice exhibit a narcolepsy-like phenotype, OX1R knockout mice show only mild fragmentation of the sleep-wake cycle.[4] However, the complete narcoleptic phenotype is only observed in mice lacking both receptors, indicating a synergistic interaction between OX1R and OX2R in regulating sleep architecture.[4]
Quantitative Data on Orexin-1 Receptor Modulators
The development of selective and dual orexin receptor antagonists has provided valuable tools to dissect the roles of OX1R and OX2R. The following tables summarize key quantitative data for several OX1R modulators.
Table 1: Binding Affinities (Ki/pKi) of Selected Orexin Receptor Antagonists
| Compound | Target(s) | Species | Ki (nM) | pKi | Reference(s) |
| SB-334867 | OX1R selective | Human | 27.8 | - | [7] |
| SB-408124 | OX1R selective | Human | 21.7 | - | [7] |
| SB-674042 | OX1R selective | Human | - | - | [7] |
| GSK-1059865 | OX1R selective | Rat | - | 8.3 (OX1R), 6.4 (OX2R) | [8] |
| JNJ-54717793 | OX1R selective | Human | - | 8.8 (OX1R), 6.5 (OX2R) | [9] |
| JNJ-54717793 | OX1R selective | Rat | - | 8.7 (OX1R), 6.3 (OX2R) | [9] |
| Suvorexant | Dual OX1R/OX2R | Human | 0.55 | - | [10] |
| Daridorexant | Dual OX1R/OX2R | Human | 0.47 | - | [10] |
| Lemborexant | Dual OX1R/OX2R | Human | 6.1 | - | [10] |
| Almorexant | Dual OX1R/OX2R | Human | - | - | [11] |
| DORA-12 | Dual OX1R/OX2R | Rat | - | - | [12] |
Table 2: In Vivo Effects of Orexin Receptor Antagonists on Sleep Architecture in Rats
| Compound | Dose (mg/kg) | Administration Route | Effect on NREM Sleep | Effect on REM Sleep | Reference(s) |
| SB-649868 (Dual) | 10, 30 | Oral | Increased duration | Increased duration, reduced latency | [13] |
| JNJ-10397049 (OX2R selective) | 10 | Subcutaneous | Increased duration | No significant effect | [13] |
| GSK-1059865 (OX1R selective) | 10 | Subcutaneous | No effect | No effect | [13] |
| GSK-1059865 + JNJ-10397049 | 10 + 10 | Subcutaneous | Attenuated JNJ-10397049-induced increase | Increased duration, reduced latency | [13] |
| DORA-12 (Dual) | 30 | Oral | Increased duration | Significantly increased duration | [12] |
| Almorexant (Dual) | 100 | Oral | Increased duration | Increased duration | [12] |
| SB-334867-A (OX1R selective) | 10, 30 | Intraperitoneal | No effect | Reversed orexin-A-induced suppression | [14] |
Signaling Pathways of the Orexin-1 Receptor
OX1R is a Gq-protein coupled receptor.[1] Upon binding of orexin-A, OX1R primarily activates the Gq alpha subunit, initiating a downstream signaling cascade that leads to neuronal excitation.
Caption: Orexin-1 Receptor Signaling Pathway.
The activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[15] The subsequent increase in cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream effects, including the activation of the MAPK/ERK pathway, ultimately resulting in neuronal excitation and the promotion of wakefulness.[16]
Experimental Protocols
The following sections detail standardized methodologies for key experiments used to characterize OX1R modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for OX1R.
Materials:
-
Cell membranes prepared from cells stably expressing human OX1R (e.g., CHO or HEK293 cells).
-
Radioligand, e.g., [³H]-SB-674042.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[11]
Calcium Imaging Assay
This functional assay measures the ability of a compound to modulate OX1R-mediated intracellular calcium mobilization.
Materials:
-
Cells stably expressing human OX1R (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Orexin-A (agonist).
-
Test compounds.
-
96-well black-walled, clear-bottom plates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the OX1R-expressing cells into 96-well plates and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure antagonist activity, pre-incubate the cells with the test compound for a defined period.
-
Place the plate in a fluorescent plate reader and measure baseline fluorescence.
-
Inject orexin-A into the wells to stimulate the receptor and record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the effect of the test compound on the orexin-A-induced calcium response. For antagonists, calculate the IC50 value.
In Vivo Electroencephalography (EEG) and Electromyography (EMG) Sleep Studies in Rodents
This in vivo assay assesses the effect of a test compound on sleep-wake architecture in animal models.
Materials:
-
Rodents (e.g., rats or mice).
-
EEG and EMG electrodes.
-
Surgical instruments.
-
Data acquisition system for EEG and EMG recording.
-
Sleep scoring software.
-
Test compounds and vehicle.
Procedure:
-
Surgically implant EEG and EMG electrodes in the animals under anesthesia. EEG electrodes are placed on the skull to record cortical activity, and EMG electrodes are inserted into the nuchal muscles to monitor muscle tone.[17]
-
Allow the animals to recover from surgery for at least one week.
-
Acclimate the animals to the recording chamber and tethered recording setup.
-
Record baseline EEG and EMG data for a 24-hour period.
-
Administer the test compound or vehicle at a specific time of day (e.g., at the beginning of the dark/active phase for sleep-promoting agents).
-
Record EEG and EMG signals for a defined period post-dosing (e.g., 6-24 hours).
-
Score the recorded data in epochs (e.g., 10 seconds) into distinct sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.[17]
-
Analyze the data to determine the effects of the test compound on various sleep parameters, including total time spent in each state, sleep latency (time to fall asleep), REM sleep latency, and the number and duration of sleep/wake bouts.
Visualizing Workflows and Logical Relationships
The following diagrams illustrate a typical drug discovery workflow for an OX1R modulator and the logical relationship of OX1R in the sleep-wake cycle.
Caption: Experimental Workflow for OX1R Modulator Discovery.
Caption: Logical Relationship of OX1R in Sleep-Wake Regulation.
Conclusion
The Orexin-1 receptor plays a multifaceted and crucial role in the regulation of the sleep-wake cycle. While not the primary driver of wakefulness to the same extent as OX2R, its contribution to maintaining arousal and its interplay with other neurotransmitter systems make it a compelling target for the development of novel therapeutics for sleep disorders. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers aiming to further elucidate the function of OX1R and to design and evaluate new modulators of this important receptor. A thorough understanding of OX1R's signaling, its quantitative pharmacology, and its in vivo effects is paramount to the successful development of next-generation therapies for a range of neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 5. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 13. Frontiers | Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism [frontiersin.org]
- 14. Evidence implicating a role for orexin-1 receptor modulation of paradoxical sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Orexin receptor modulator-1 structure-activity relationship studies
An In-Depth Technical Guide to the Structure-Activity Relationship of Orexin-1 Receptor Modulators
Introduction
The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating various physiological processes, including sleep-wake cycles, feeding behavior, reward, and stress responses. While dual orexin receptor antagonists (DORAs) have been successfully developed for the treatment of insomnia, there is growing interest in the therapeutic potential of selective OX1R modulators for other indications, such as anxiety, addiction, and panic disorders. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that have been instrumental in the discovery and optimization of selective OX1R antagonists.
Orexin-1 Receptor Signaling Pathway
The OX1R is primarily coupled to the Gq/11 family of G proteins. Upon activation by orexin-A (which has a higher affinity for OX1R than orexin-B), the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).
OX1R Signaling Cascade
Structure-Activity Relationship (SAR) of OX1R Antagonists
The development of selective OX1R antagonists has been a major focus of medicinal chemistry efforts. Several chemical scaffolds have been explored, with the most prominent being the piperidine (B6355638) and tetrahydroisoquinoline series.
Piperidine-Based Antagonists
A series of disubstituted piperidines have been investigated as potent orexin receptor antagonists. The general structure consists of a central piperidine core with substituents at various positions. The SAR of this series is summarized in the table below.
| Compound | R1 | R2 | OX1 IC50 (nM) | OX2 IC50 (nM) | Selectivity (OX2/OX1) |
| 1 | H | H | 150 | 250 | 1.7 |
| 2 | 3-Me | H | 80 | 400 | 5.0 |
| 3 | 4-Me | H | 120 | 200 | 1.7 |
| 4 | 3-F | H | 95 | 550 | 5.8 |
| 5 | H | 2-pyridyl | 60 | 1500 | 25.0 |
| 6 | 3-Me | 2-pyridyl | 45 | 2500 | 55.6 |
Data is illustrative and compiled from various sources for educational purposes.
From this illustrative data, several SAR trends can be observed:
-
Substitution on the piperidine ring: Small alkyl or electron-withdrawing groups at the 3-position of the piperidine ring generally lead to a modest increase in OX1R potency and selectivity over OX2R.
-
Aromatic substituents: The introduction of a 2-pyridyl group at the R2 position significantly enhances both potency and selectivity for OX1R. This is likely due to favorable interactions with a specific sub-pocket in the OX1R binding site.
-
Combined substitutions: Combining a 3-methyl group with a 2-pyridyl substituent (as in compound 6 ) results in a synergistic effect, yielding a highly potent and selective OX1R antagonist.
Tetrahydroisoquinoline-Based Antagonists
Another well-explored scaffold is the tetrahydroisoquinoline core. These compounds have shown excellent potency and selectivity for OX1R, with some advancing to clinical trials.
| Compound | R1 | R2 | OX1 Ki (nM) | OX2 Ki (nM) | Selectivity (OX2/OX1) |
| 7 | H | OMe | 25 | 800 | 32 |
| 8 | Me | OMe | 15 | 1200 | 80 |
| 9 | H | Cl | 10 | 1500 | 150 |
| 10 | Me | Cl | 5 | 2500 | 500 |
| 11 | H | CF3 | 8 | 3000 | 375 |
| 12 | Me | CF3 | 3 | 5000 | 1667 |
Data is illustrative and compiled from various sources for educational purposes.
The SAR for the tetrahydroisoquinoline series reveals the following key points:
-
Substitution at R1: A methyl group at the R1 position consistently improves OX1R potency and selectivity.
-
Substitution at R2: Electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF3), at the R2 position are highly favorable for both potency and selectivity. The CF3 group, in particular, leads to a significant increase in selectivity.
-
Lipophilicity and CNS penetration: While highly potent, some of the early tetrahydroisoquinoline analogs suffered from high lipophilicity, which can lead to poor pharmacokinetic properties. More recent efforts have focused on optimizing the physicochemical properties of these compounds to improve their drug-like characteristics, including CNS permeability.[1]
Experimental Protocols
The characterization of novel OX1R modulators relies on a set of standardized in vitro assays. The two most critical assays are the radioligand binding assay, which measures the affinity of a compound for the receptor, and the calcium mobilization assay, which assesses its functional activity.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing human OX1R
-
Radioligand (e.g., [125I]-orexin-A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Test compounds
-
Non-specific binding control (e.g., a high concentration of unlabeled orexin-A)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the OX1R-mediated increase in intracellular calcium.
Materials:
-
Cells stably expressing human OX1R (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist (e.g., orexin-A)
-
Test compounds
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove any excess dye.
-
For antagonist testing, pre-incubate the cells with a dilution series of the test compound for a specified time.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the agonist (for antagonist testing) or the test compound (for agonist testing) to the wells using the automated injector.
-
Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced calcium response. For agonists, determine the EC50 value, which is the concentration that produces 50% of the maximal response.
Experimental Workflow for OX1R Modulator Discovery
The discovery and development of novel OX1R modulators typically follows a well-defined workflow, starting from initial screening and progressing through lead optimization and in vivo testing.
Drug Discovery Workflow
Conclusion
The exploration of the structure-activity relationships of orexin-1 receptor modulators has led to the identification of several potent and selective antagonists with diverse chemical scaffolds. The key to achieving high affinity and selectivity lies in the strategic placement of substituents that can exploit the subtle differences in the binding pockets of the OX1R and OX2R. The piperidine and tetrahydroisoquinoline series have proven to be particularly fruitful in this regard. Future efforts in this field will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to enable their development as novel therapeutics for a range of central nervous system disorders. The detailed experimental protocols provided in this guide serve as a foundation for the continued discovery and characterization of new generations of OX1R modulators.
References
Orexin Receptor Modulator-1: A Technical Guide to its Role in Feeding Behavior and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of diverse physiological functions, including sleep-wake cycles, reward processing, and energy homeostasis.[1][2] Orexin-producing neurons are located exclusively in the lateral hypothalamus, a brain region historically implicated in the control of feeding.[3] These neurons project widely throughout the brain, influencing a vast network of neural circuits that govern appetite and metabolism.[1][4] This technical guide provides an in-depth exploration of the orexin receptor modulator-1 (OX1R) and its specific effects on feeding behavior and metabolic regulation. Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.[5] This document will focus on the role of OX1R, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Effects of OX1R Modulators on Feeding Behavior
The modulation of OX1R has significant and quantifiable effects on food intake and body weight. Preclinical studies have extensively characterized the impact of both OX1R agonists (e.g., orexin-A) and antagonists (e.g., SB-334867).
Table 1: Effects of OX1R Agonists on Feeding Behavior in Rodents
| Compound | Animal Model | Administration Route | Dose | Primary Outcome | Reference |
| Orexin-A | Male Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | 10 µ g/rat | Increased food intake, delayed onset of behavioral satiety. | [1] |
| Orexin-A | Male Sprague-Dawley Rats | Rostral lateral hypothalamic area (rLHa) | 31.25, 125, 500 pmol | Dose-dependent increase in food intake, with a greater response after 24-h food deprivation. | [3] |
| Orexin-A | Male Wistar Rats | Intracerebroventricular (i.c.v.) | 0-30 nmol | Dose-dependent stimulation of food intake in young rats; no effect in old rats. | [6] |
| Orexin-A | Male Sprague-Dawley Rats | Ventral Tegmental Area (VTA) | Subthreshold doses | Increased intake of high-fat diet and 0.1 M sucrose. | [4] |
Table 2: Effects of OX1R Antagonists on Feeding Behavior in Rodents
| Compound | Animal Model | Administration Route | Dose | Primary Outcome | Reference |
| SB-334867 | Male Osborne-Mendel and S5B/Pl Rats | Intraperitoneal (i.p.) | 3, 10, 30 mg/kg | Significant decrease in high-fat diet intake in both strains; decreased low-fat diet intake only in obesity-prone (OM) rats. Reduced body weight in OM rats. | [7] |
| SB-334867 | Male Rats | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependently blocked orexin-A-induced hyperphagia. At 30 mg/kg, reduced intake of palatable wet mash. | [1] |
| SB-334867 | Male Rats | Intraperitoneal (i.p.) | 10, 30 mg/kg | Dose-dependently inhibited food intake by approximately 40% at the higher dose. | [8] |
| SB-334867 | Female Rats (Binge Eating Model) | Not specified | Not specified | Reduced binge eating of highly palatable food without affecting standard chow intake. | [2] |
| GSK1059865 | Rats | Intraperitoneal (i.p.) | 10, 30 mg/kg | Potently inhibited compulsive eating in rats exposed to chronic stress/food restriction; no effect on palatable food intake in control animals. | [9] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the design and execution of studies investigating the role of OX1R in feeding and metabolism.
Protocol 1: Evaluation of Orexin-A-Induced Hyperphagia
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed individually with ad libitum access to food and water, unless otherwise specified (e.g., food deprivation protocols).[3]
-
Surgical Procedure: For central administration, rats are anesthetized and stereotaxically implanted with a guide cannula aimed at the desired brain region, such as the lateral ventricle (i.c.v.) or a specific hypothalamic nucleus (e.g., rostral lateral hypothalamic area).[3][10]
-
Drug Administration: Orexin-A is dissolved in a vehicle such as 0.9% saline or artificial cerebrospinal fluid (aCSF).[10][11] Injections are performed in conscious, unrestrained animals. Doses can range from picomolar to nanomolar concentrations depending on the injection site and experimental question.[3][6]
-
Behavioral Monitoring: Immediately following injection, food intake is measured at regular intervals (e.g., 1, 2, and 4 hours) by weighing the food hopper.[10][11] For more detailed analysis, a continuous monitoring system can be employed to characterize the microstructure of feeding behavior, including meal duration, feeding rate, and the behavioral satiety sequence (the natural transition from feeding to grooming and then resting).[1]
-
Data Analysis: Food intake is typically expressed as grams consumed. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the effects of orexin-A treatment with vehicle controls.[11]
Protocol 2: Assessment of OX1R Antagonist Effects on Food Intake
-
Animal Model: Both standard laboratory rat strains and models of diet-induced obesity (e.g., Osborne-Mendel rats) are utilized to assess the therapeutic potential of OX1R antagonists.[7]
-
Drug Administration: The selective OX1R antagonist, SB-334867, is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection. Doses commonly range from 3 to 30 mg/kg.[1][7]
-
Experimental Design:
-
Measurements:
-
Food Intake: Measured at various time points post-injection (e.g., 12 and 24 hours).[7]
-
Body Weight: Monitored to assess longer-term effects on energy balance.[7]
-
Behavioral Satiety Sequence: Analyzed to determine if the reduction in food intake is due to an earlier onset of satiety or to a non-specific sedative effect.[8]
-
-
Data Analysis: The effects of the antagonist are compared to a vehicle-treated control group using appropriate statistical methods. Dose-response curves can be generated to determine the potency of the antagonist.[8]
Signaling Pathways and Experimental Workflows
OX1R Signaling Pathway
Orexin-A binding to OX1R initiates a cascade of intracellular events. OX1R is primarily coupled to the Gq subclass of heterotrimeric G proteins.[12] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[12][13] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.
Caption: OX1R Signaling Cascade.
Experimental Workflow for an OX1R Antagonist Study
The following diagram illustrates a typical experimental workflow for investigating the effects of a novel OX1R antagonist on feeding behavior in a rodent model.
Caption: Rodent Feeding Behavior Study Workflow.
Conclusion
The orexin-1 receptor plays a significant role in the regulation of feeding behavior and metabolism. As demonstrated by the quantitative data and experimental protocols outlined in this guide, both agonism and antagonism of OX1R can profoundly impact food intake and energy balance. The signaling pathways associated with OX1R activation provide a clear mechanism for its physiological effects. The detailed experimental workflows serve as a practical guide for researchers in this field. A thorough understanding of the role of OX1R is crucial for the development of novel therapeutic strategies for metabolic disorders such as obesity and eating disorders. Further research into the nuances of OX1R signaling and its interaction with other metabolic pathways will continue to be a key area of investigation.
References
- 1. SB-334867, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin A-induced feeding is augmented by caloric challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ventral tegmental area orexin 1 receptors promote palatable food intake and oppose postingestive negative feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin A and B evoke noradrenaline release from rat cerebrocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin-A does not stimulate food intake in old rats | CiNii Research [cir.nii.ac.jp]
- 7. Effect of a selective OX1R antagonist on food intake and body weight in two strains of rats that differ in susceptibility to dietary-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of the selective orexin-1 receptor antagonist SB-334867 and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 10. Orexin-A enhances feeding in male rats by activating hindbrain catecholamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin A in the Rostrolateral Hypothalamic Area Induces Feeding by Modulating GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Neurobiology of the Orexin System and Its Selective Modulators
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to the Orexin (B13118510) System
Discovered in 1998, the orexin system, also known as the hypocretin system, is a critical neuromodulatory network originating in the hypothalamus.[1] It consists of two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), and their two G-protein coupled receptors (GPCRs), the Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R).[2][3] Although initially investigated for its role in feeding behavior due to the location of orexin-producing neurons in the lateral hypothalamus, the system's primary role is now understood to be the regulation of arousal and the stabilization of sleep-wake states.[4][5] The profound link between the orexin system and sleep was solidified by the discovery that the loss of orexin-producing neurons is the primary cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[6][7] This understanding has catalyzed the development of selective orexin receptor modulators as novel therapeutics, particularly for the treatment of insomnia.[8][9] Beyond sleep, the orexin system is implicated in a wide range of physiological processes, including reward processing, stress responses, energy homeostasis, and cognitive functions, making it a target of significant interest for various neurological and psychiatric conditions.[2][10][11]
Core Components: Orexin Peptides and Receptors
The orexin system's actions are mediated by the interaction of its peptide ligands with their cognate receptors.
-
Orexin Peptides: Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2) are cleaved from a common 131-amino-acid precursor, prepro-orexin.[1][12]
-
Orexin-A is a 33-amino acid peptide with two internal disulfide bonds that stabilize its structure.[4] It is a non-selective agonist, binding with high and roughly equal affinity to both OX1R and OX2R.[12][13]
-
Orexin-B is a 28-amino acid linear peptide.[4] It also binds to both receptors but shows a higher affinity for OX2R compared to OX1R.[12]
-
-
Orexin Receptors: OX1R and OX2R are GPCRs that share approximately 64% amino acid identity.[12][14] Their distinct expression patterns and signaling properties throughout the central nervous system contribute to the diverse functions of the orexin system.
-
Orexin 1 Receptor (OX1R): This receptor is selectively coupled to the Gq class of G-proteins.[12] It has a significantly higher affinity for OX-A than for OX-B.[13] OX1R is strongly associated with the regulation of motivation, reward, and autonomic functions.[15]
-
Orexin 2 Receptor (OX2R): This receptor can couple to both Gq and Gi/o classes of G-proteins.[12] It binds OX-A and OX-B with similar high affinity.[12] OX2R is considered the principal mediator of sleep-wake regulation, and its signaling is critical for maintaining arousal.[9][13][15] Genetic knockout or mutation of OX2R results in a phenotype closely resembling narcolepsy.[1][4]
-
Orexin Receptor Signaling Pathways
Upon peptide binding, orexin receptors initiate intracellular signaling cascades. The canonical and most well-characterized pathway for both receptors involves coupling to Gαq proteins, which leads to the activation of Phospholipase C (PLC).[1][4][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[12][14] This cascade ultimately results in neuronal excitation. While this Gq-mediated pathway is central, evidence also suggests coupling to Gαi/o and Gαs, indicating that the signaling can be highly dependent on the specific cell type and context.[4]
Pharmacology of Selective Orexin Modulators
The therapeutic potential of targeting the orexin system has led to the development of several classes of receptor modulators.
-
Dual Orexin Receptor Antagonists (DORAs): These are the most clinically advanced class of orexin modulators. DORAs block the activity of both OX1R and OX2R and are effective at promoting sleep by reducing the wake-promoting drive of the orexin system.[15] Three DORAs—suvorexant, lemborexant, and daridorexant—are approved for the treatment of insomnia.[16][17][18]
-
Selective Orexin Receptor Antagonists (SORAs): These compounds are selective for either OX1R (SORA1s) or OX2R (SORA2s).
-
SORA1s: Given the role of OX1R in reward and motivation, SORA1s are being investigated for the treatment of substance use disorders, anxiety, and panic disorders.[11][15]
-
SORA2s: As OX2R is the primary regulator of wakefulness, SORA2s are potent sleep-promoting agents and are being developed for insomnia.[19][20]
-
-
Orexin Receptor Agonists: These compounds mimic the action of endogenous orexins. Selective OX2R agonists are in development as a potential treatment for narcolepsy and other disorders of excessive daytime sleepiness, aiming to compensate for the lack of orexin signaling.[10][21]
Quantitative Pharmacology of Clinically Approved DORAs
The table below summarizes the in vitro pharmacological profiles of the three FDA-approved DORAs for the treatment of insomnia. Lower Ki and IC50 values indicate higher binding affinity and functional potency, respectively.
| Compound | Target(s) | OX1R Ki (nM) | OX2R Ki (nM) | OX1R IC50 (nM) | OX2R IC50 (nM) |
| Suvorexant | DORA | 0.55 | 0.35 | 56 | 49 |
| Lemborexant | DORA | 6.1 | 2.6 | 15 | 16 |
| Daridorexant | DORA | 0.96 | 0.46 | 21 | 18 |
Data compiled from various pharmacological studies. Ki values represent binding affinity, and IC50 values represent functional antagonist potency in calcium flux assays. Actual values may vary slightly between different assay conditions and cell systems.
Key Experimental Methodologies
Investigating the orexin system requires a combination of in vitro and in vivo experimental approaches to characterize compound activity and physiological effects.
In Vitro: Calcium Mobilization Assay
This is a primary functional assay used to measure the ability of a compound to either activate (agonist) or block (antagonist) orexin receptor signaling via the Gq pathway.
Detailed Protocol:
-
Cell Culture and Plating:
-
Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human OX1R or OX2R.
-
Plate the cells into 96- or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer the next day.
-
Incubate plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.
-
Aspirate the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light, to allow the dye to enter the cells and be cleaved into its active form.
-
-
Compound Addition and Signal Measurement:
-
Prepare serial dilutions of test compounds (potential antagonists) at a concentration 2-4 times the final desired concentration.
-
Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to measure the baseline fluorescence of each well.
-
Add the test compounds to the appropriate wells and incubate for a predefined period (e.g., 5-15 minutes).[22]
-
Add a pre-determined concentration of an orexin agonist (e.g., Orexin-A at its EC₈₀ concentration) to all wells to stimulate the receptors.
-
Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
For antagonist testing, the percentage of inhibition of the agonist response is calculated for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]
-
In Vivo: Rodent Sleep Analysis via EEG/EMG
This is the gold-standard preclinical method for assessing the effects of orexin modulators on sleep and wakefulness.
Detailed Protocol:
-
Surgical Implantation:
-
Anesthetize a rodent (mouse or rat) using a suitable anesthetic (e.g., isoflurane).
-
Surgically implant a telemetric transmitter or a head-mounted system for recording electroencephalogram (EEG) and electromyogram (EMG) signals.
-
Place EEG screw electrodes over the cortex (e.g., frontal and parietal) and insert EMG wire electrodes into the nuchal (neck) muscles.
-
Allow the animal a recovery period of at least one week post-surgery.
-
-
Acclimation and Recording:
-
House the animal individually in a recording chamber with controlled lighting (e.g., 12:12 light-dark cycle), temperature, and free access to food and water.
-
Acclimate the animal to the recording cable (if not using telemetry) and chamber for several days.
-
Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.
-
-
Dosing and Post-Dose Recording:
-
Administer the test compound (e.g., a DORA) or vehicle via the desired route (e.g., oral gavage) at a specific time, typically at the beginning of the animal's active phase (the dark period for nocturnal rodents).
-
Record EEG/EMG signals continuously for the next 24 hours.
-
-
Data Analysis:
-
The continuous EEG/EMG recordings are divided into short epochs (e.g., 10 seconds).[23]
-
Use specialized software to semi-automatically score each epoch into one of three states based on the signal characteristics:[23]
-
Wakefulness: Low-amplitude, high-frequency EEG; high and variable EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).
-
-
Quantify key sleep parameters, such as total time spent in each state, the number and duration of sleep/wake bouts, and the latency to sleep onset.
-
Compare the sleep parameters from the drug-treated period to the baseline period to determine the compound's effect.[23][24]
-
Therapeutic Applications and Future Directions
The primary clinical application of orexin system modulation is the treatment of insomnia with DORAs.[18][25][26] By antagonizing the wake-promoting signals of the orexin system, these drugs facilitate sleep onset and maintenance without the broad neuronal depression associated with traditional GABAergic hypnotics.[18]
Future research is focused on expanding the therapeutic reach of orexin modulators:
-
Narcolepsy and Hypersomnias: Orexin agonists are being developed to replace the missing orexin signal in patients with narcolepsy type 1.[10][21]
-
Substance Use Disorders: Given the role of OX1R in reward and stress-induced relapse, SORA1s are being explored as potential treatments for addiction.[11]
-
Mood and Anxiety Disorders: The orexin system's connections with brain regions that regulate stress and emotion suggest that antagonists could be beneficial in treating anxiety and depression.[3][10]
-
Neurodegenerative Diseases: Dysregulation of the orexin system has been observed in conditions like Alzheimer's disease, suggesting a potential link between sleep disruption and disease progression that could be a target for intervention.[7][9]
The continued development of highly selective and potent orexin modulators, combined with a deeper understanding of the system's complex neurobiology, holds significant promise for treating a wide array of disorders characterized by dysregulated arousal, motivation, and sleep.
References
- 1. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. Orexin, Sleep, Sympathetic Neural Activity and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to the Special Issue: “Making orexin-based therapies for addiction a reality: What are the steps from here?” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hypocretin/orexin receptor pharmacology and sleep phases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of daridorexant, lemborexant and suvorexant in whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. scienmag.com [scienmag.com]
- 19. Pharmacological characterization of a novel potent, selective, and orally active orexin 2 receptor antagonist, SDM‐878 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice [frontiersin.org]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. jneurosci.org [jneurosci.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis [frontiersin.org]
- 26. Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Study Protocol for Orexin Receptor 1 (OX1R) Modulators in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of various physiological functions.[1] These receptors are widely expressed throughout the brain and are involved in processes such as sleep/wakefulness, feeding behavior, reward, and stress responses.[1][2] While OX2R is primarily associated with the regulation of the sleep-wake cycle, OX1R is predominantly implicated in motivation, reward, and emotional regulation.[1][3] This distinction makes selective OX1R modulators promising therapeutic candidates for treating disorders like substance abuse, anxiety, and eating disorders, with the potential advantage of avoiding the sedative effects associated with OX2R antagonism.[4][5][6]
This application note provides a detailed protocol for the in vivo evaluation of a selective OX1R modulator in rodent models, covering experimental design, behavioral assays, and pharmacokinetic/pharmacodynamic (PK/PD) assessments.
Orexin Signaling Pathway
Orexin-A has a high affinity for both OX1R and OX2R, while orexin-B binds preferentially to OX2R.[1] The binding of orexin-A to OX1R, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels, ultimately leading to neuronal excitation.
Experimental Design and Workflow
A typical in vivo study for an OX1R modulator involves a multi-stage process, from initial compound preparation and animal acclimatization to behavioral testing and terminal sample collection for PK/PD analysis.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Modulatory Role of Orexin 1 Receptor in Nucleus Accumbens (NAc) on Spatial Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Targets for Anti-Relapse Medication Development in Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Orexin Receptor 1 (OX1R) Modulator Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising two neuropeptides, orexin-A and orexin-B, and their G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of various physiological processes, including sleep-wake cycles, feeding behavior, and reward pathways.[1] The OX1R, in particular, has emerged as a promising therapeutic target for a range of disorders such as addiction, anxiety, and pain. Consequently, the development of robust and reliable cell-based functional assays is paramount for the discovery and characterization of novel OX1R modulators.
These application notes provide detailed protocols for three commonly employed functional assays to assess the activity of OX1R modulators: a Calcium Mobilization Assay, a CRE-Luciferase Reporter Gene Assay, and a cAMP Inhibition Assay. Each protocol is accompanied by data presentation guidelines and visual aids to facilitate experimental design and execution.
Orexin 1 Receptor (OX1R) Signaling Pathway
Activation of OX1R by its endogenous ligand, orexin-A, primarily initiates a signaling cascade through the Gq family of G proteins.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][4] This calcium signal is a key downstream event and is the basis for the calcium mobilization assay. Additionally, OX1R activation can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway and, in some cellular contexts, modulate cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]
Figure 1: Simplified OX1R Signaling Pathway.
I. Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following OX1R activation. It is a robust and widely used method for identifying both agonists and antagonists of Gq-coupled receptors.
Experimental Workflow
Figure 2: Workflow for the Calcium Mobilization Assay.
Protocol
Materials:
-
HEK293 or CHO cells stably expressing human OX1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye[7]
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Orexin-A (positive control agonist)
-
Known OX1R antagonist (e.g., Suvorexant) for control
-
Test compounds
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)[2]
Procedure:
-
Cell Seeding:
-
The day before the assay, seed OX1R-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.[6]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in assay buffer.[7]
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[4][6]
-
-
Cell Washing:
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with 100 µL of assay buffer per well, being careful not to disturb the cell monolayer.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Assay Performance:
-
For Agonist Testing:
-
Prepare serial dilutions of test compounds and Orexin-A (positive control) in assay buffer at 2x the final desired concentration.
-
Place the cell plate in the fluorescence plate reader and begin kinetic reading.
-
After establishing a stable baseline fluorescence (typically 10-20 seconds), add 100 µL of the 2x compound solutions to the corresponding wells.
-
Continue reading fluorescence for at least 60-120 seconds to capture the peak response.
-
-
For Antagonist Testing:
-
Prepare serial dilutions of test compounds and a known antagonist (e.g., Suvorexant) in assay buffer at 2x the final desired concentration.
-
Add 50 µL of the 2x antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Prepare a 3x solution of Orexin-A at a concentration that elicits an EC80 response.
-
Place the plate in the reader, establish a baseline, and then add 50 µL of the 3x Orexin-A solution to all wells (except for negative controls).
-
Continue kinetic reading as described for agonist testing.
-
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonists, plot ΔF against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
For antagonists, plot the percentage of inhibition of the Orexin-A response against the log of the antagonist concentration to determine the IC50 value.
-
Data Presentation
| Compound | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |
| Agonists | |||||
| Orexin-A | Calcium Mobilization | EC50 | ~1-10 | - | - |
| Compound X | Calcium Mobilization | EC50 | e.g., 25 | Orexin-A | ~1-10 |
| Antagonists | |||||
| Suvorexant | Calcium Mobilization | IC50 | ~55-71 | - | - |
| Compound Y | Calcium Mobilization | IC50 | e.g., 15 | Suvorexant | ~55-71 |
Note: EC50 and IC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions.[1][8]
II. CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) driven by a cAMP response element (CRE). It is a sensitive method for detecting modulators that affect the cAMP/PKA signaling pathway, which can be indirectly modulated by OX1R.
Experimental Workflow
Figure 3: Workflow for the CRE-Luciferase Reporter Gene Assay.
Protocol
Materials:
-
HEK293 cells[9]
-
OX1R expression plasmid
-
CRE-luciferase reporter plasmid (e.g., pGL4.29[CRE/minP/luc2P])[5]
-
Transfection reagent (e.g., Lipofectamine)
-
White, solid-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Glo™)[5]
-
Luminometer
-
Orexin-A
-
Test compounds
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the OX1R expression plasmid and the CRE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.[10]
-
A constitutively active reporter plasmid (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Cell Seeding:
-
24 hours post-transfection, seed the cells into white, solid-bottom 96-well plates at a density of 30,000-50,000 cells per well in 100 µL of culture medium.[11]
-
Incubate overnight at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds, Orexin-A, and any controls in serum-free medium.
-
Replace the culture medium with 90 µL of serum-free medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 4-6 hours at 37°C.[10]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal if used.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Plot the fold induction against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 or IC50 values.
-
Data Presentation
| Compound | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |
| Agonists | |||||
| Orexin-A | CRE-Luciferase Reporter | EC50 | e.g., 5-20 | - | - |
| Compound Z | CRE-Luciferase Reporter | EC50 | e.g., 50 | Orexin-A | e.g., 5-20 |
| Antagonists | |||||
| Antagonist A | CRE-Luciferase Reporter | IC50 | e.g., 100 | Known Antagonist | e.g., 75 |
III. cAMP Inhibition Assay (HTRF)
This assay measures the ability of an OX1R modulator to inhibit the production of cAMP, typically stimulated by forskolin (B1673556). This is particularly relevant for receptors that can couple to Gi proteins. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method for this assay.
Experimental Workflow
Figure 4: Workflow for the cAMP Inhibition HTRF Assay.
Protocol
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OX1R
-
Low-volume, white 384-well plates
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[12][13]
-
Forskolin
-
Orexin-A
-
Test compounds
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed 2,000-10,000 cells per well in a 384-well plate in 5 µL of culture medium.[14]
-
Incubate overnight at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the wells.
-
For antagonist testing, pre-incubate the plate for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Prepare a stimulation solution containing forskolin (at a concentration that gives a submaximal response, e.g., 1-3 µM) and Orexin-A (at its EC80 concentration for inhibition).
-
Add 5 µL of the stimulation solution to the wells.
-
Incubate for 30 minutes at room temperature.[13]
-
-
Detection:
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. The signal is inversely proportional to the cAMP concentration.[12]
-
Plot the normalized signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine IC50 values.
-
Data Presentation
| Compound | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |
| Antagonists | |||||
| Antagonist B | cAMP Inhibition (HTRF) | IC50 | e.g., 200 | Known Antagonist | e.g., 150 |
| Antagonist C | cAMP Inhibition (HTRF) | IC50 | e.g., 85 | Known Antagonist | e.g., 150 |
Conclusion
The cell-based functional assays described herein provide a comprehensive toolkit for the characterization of OX1R modulator activity. The choice of assay will depend on the specific research question and the expected signaling properties of the compounds being tested. By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics targeting the orexin system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. promega.ro [promega.ro]
- 6. abcam.com [abcam.com]
- 7. agilent.com [agilent.com]
- 8. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Orexin Receptor 1 (OX1R) Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of various physiological functions, including the sleep-wake cycle, feeding behavior, and reward pathways.[1][2][3] The orexin 1 receptor (OX1R) is a promising therapeutic target for a range of disorders, including anxiety, addiction, and certain types of cancer.[4][5] Accurate determination of the binding affinity of novel modulators to OX1R is a critical step in the drug discovery and development process.
These application notes provide detailed protocols for conducting a competitive radioligand binding affinity assay for the human orexin 1 receptor. Additionally, alternative assay formats are discussed, and a summary of binding affinities for known ligands is presented.
Orexin 1 Receptor Signaling Pathway
Orexin receptors are G protein-coupled receptors.[1][6] Specifically, both OX1R and OX2R can couple to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium (Ca2+).[1][3][6] Orexin-A binds to both OX1R and OX2R with high affinity, whereas orexin-B shows a preference for OX2R.[3]
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human OX1R using a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293T) cells stably expressing the human OX1R.[4][7]
-
Non-specific Binding Control: A high concentration of a known unlabeled OX1R antagonist (e.g., 1.0 µM SB-334867 or almorexant).[4][6]
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.[4]
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well filter plates (e.g., Whatman GF/B).[4]
-
Scintillation Counter: For detecting radioactivity.[4]
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span several orders of magnitude around the expected IC₅₀.
-
Assay Setup: In a 96-well plate, combine the cell membranes expressing OX1R, the radioligand (at a concentration close to its Kd), and either the test compound, buffer for total binding, or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.[4]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[4][9]
-
Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.[4]
-
Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[4]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Alternative Assay Formats
While radioligand binding assays are considered a gold standard, other methods can also be employed to assess ligand binding to OX1R.
-
Fluorescence Polarization (FP) Assay: This homogeneous assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to the receptor.[10][11][12] The principle is based on the difference in the rotational speed of the small, free-labeled ligand compared to the much larger receptor-ligand complex.[10] This method avoids the use of radioactivity and is amenable to high-throughput screening.[11]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is based on Förster's Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[13] In a competitive binding format, one can use a labeled receptor and a labeled ligand. When the labeled ligand is displaced by a test compound, the FRET signal decreases. HTRF assays are known for their robustness and low background interference.[14]
Data Presentation: Binding Affinities of Known Orexin Receptor 1 Modulators
The following table summarizes the binding affinities (Ki or IC₅₀) of several known ligands for the human Orexin Receptor 1.
| Compound | Receptor | Assay Type | Binding Affinity (nM) | Reference |
| Orexin-A | Human OX1R | Radioligand Binding | 0.87 (IC₅₀) | [2] |
| Orexin-B | Human OX1R | Radioligand Binding | 13 (IC₅₀) | [2] |
| Suvorexant | Human OX1R | Radioligand Binding | 0.55 (Ki) | [7] |
| Lemborexant | Human OX1R | Radioligand Binding | 6.1 (Ki) | [7] |
| Daridorexant | Human OX1R | Radioligand Binding | 0.47 (Ki) | [7] |
| Almorexant | Human OX1R | Radioligand Binding | Moderate apparent affinity | [1] |
| SB-649868 | Human OX1R | Radioligand Binding | Slow to reach equilibrium | [7] |
| Filorexant | Human OX1R | Radioligand Binding | Slow to reach equilibrium | [7] |
| [³H]-BBAC | Human OX1R | Saturation Binding | ~7 (Kd) | [6] |
| JH112 | Human OX1R | Radioligand Binding | 0.72 (Ki) | [5] |
Note: The binding affinity values can vary depending on the specific assay conditions and cell types used.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers engaged in the study of orexin receptor 1 modulators. The choice of assay will depend on the specific research needs, available equipment, and desired throughput. Careful execution of these protocols will yield reliable and reproducible data on the binding affinity of novel compounds, which is essential for advancing the development of new therapeutics targeting the orexin system.
References
- 1. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated 18F-fluorination of boroxines, in vitro and initial in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. youtube.com [youtube.com]
- 11. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orexin Receptor Modulator-1 (SB-334867) in Mice
These application notes provide detailed information and protocols for the use of the selective Orexin (B13118510) Receptor 1 (OX1R) antagonist, SB-334867, in murine research models. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and related disciplines.
Introduction
Orexins, also known as hypocretins, are neuropeptides that regulate several physiological functions, including wakefulness, feeding behavior, and reward systems.[1] Orexin-A and Orexin-B act on two G-protein coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[1] OX1R shows a higher affinity for Orexin-A and is coupled exclusively to the Gq subclass of heterotrimeric G-proteins.[2] Its activation leads to an increase in intracellular calcium levels through the phospholipase C (PLC) pathway.[2][3]
SB-334867 is a selective, non-peptide antagonist of the OX1R. It is a valuable tool for investigating the physiological and behavioral roles of the orexin system mediated by OX1R. These notes provide recommended dosages, administration protocols, and key experimental methodologies for its use in mice.
Data Presentation
Table 1: Recommended Dosage of SB-334867 in Mice
| Dosage (mg/kg) | Administration Route | Vehicle | Observed Effects | Reference(s) |
| 10 | Intraperitoneal (i.p.) | Not specified | Attenuated increases in body temperature and mean arterial pressure evoked by a moderate dose of methamphetamine. | [4] |
| 20 | Intraperitoneal (i.p.) | 10% (w/v) (2-hydroxypropyl)-β-cyclodextrin/10% dimethyl sulfoxide (B87167) (DMSO) in sterile water | Inhibited the acquisition of morphine-induced sensitization to locomotor activity. Attenuated conditioned place preference for morphine. | [5][6][7] |
| 30 | Intraperitoneal (i.p.) | Not specified | Minimal effective dose cited in some studies for behavioral effects. | [6] |
Experimental Protocols
Locomotor Activity Assessment
This protocol is designed to assess the effect of SB-334867 on spontaneous or drug-induced locomotor activity in mice.
Materials:
-
SB-334867
-
Vehicle (e.g., 10% (w/v) (2-hydroxypropyl)-β-cyclodextrin/10% DMSO in sterile water)
-
Locomotor activity chambers
-
Male Swiss mice (20-30 g)[5]
-
Syringes and needles for i.p. injection
Procedure:
-
Habituation: Acclimate the mice to the locomotor activity chambers for a specified period (e.g., 60 minutes) before the experiment.[7]
-
Drug Preparation: Dissolve SB-334867 in the appropriate vehicle to the desired concentration.[7]
-
Administration: Administer SB-334867 (e.g., 20 mg/kg, i.p.) or vehicle to the mice.[6][7] The timing of administration relative to the test can vary, for example, 60 minutes prior to the locomotor session.[7]
-
Testing: Place the mice individually into the locomotor activity chambers and record their activity for a defined period (e.g., 60 minutes).[7]
-
Data Analysis: Analyze the data for parameters such as total distance traveled, ambulating time, and stereotypic counts.[8]
Conditioned Place Preference (CPP)
This protocol assesses the rewarding or aversive properties of a substance and the effect of SB-334867 on these properties.
Materials:
-
SB-334867
-
Vehicle
-
Conditioning drug (e.g., morphine)
-
Saline
-
Conditioned place preference apparatus with distinct chambers
-
Male C57BL/6J mice[7]
-
Syringes and needles for i.p. injection
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place each mouse in the CPP apparatus and allow free access to all chambers for a set time (e.g., 15 minutes) to determine initial place preference.[7]
-
Conditioning: This phase typically lasts for several days (e.g., 6 days).[7]
-
On conditioning days (e.g., days 2, 4, 6), administer the conditioning drug (e.g., morphine) and confine the mouse to one of the chambers (the drug-paired chamber) for a specific duration (e.g., 30 minutes).[7]
-
On alternate days (e.g., days 3, 5, 7), administer saline and confine the mouse to the opposite chamber (the saline-paired chamber) for the same duration.[7]
-
-
SB-334867 Administration: To test the effect of SB-334867 on the expression of CPP, administer the compound (e.g., 20 mg/kg, i.p.) or vehicle 20 minutes before the post-conditioning test.[7]
-
Post-Conditioning (Test): On the test day, place the mice in the neutral chamber of the CPP apparatus and allow them to freely explore all chambers for a defined period (e.g., 15 minutes).[7]
-
Data Analysis: Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to the saline-paired chamber indicates a conditioned place preference. Analyze the effect of SB-334867 on this preference.[7]
Visualizations
References
- 1. Orexin receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. The Orexin-1 receptor antagonist SB-334867 decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SB-334867 (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Mediates Morphine Place Preference, but not Morphine-Induced Hyperactivity or Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiency of Orexin Receptor Type 1 in Dopaminergic Neurons Increases Novelty-Induced Locomotion and Exploration [elifesciences.org]
Application Notes and Protocols for Orexin Receptor Modulator-1 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Orexin (B13118510) receptor modulator-1 in common in vitro experiments. The information is intended to guide researchers in accurately preparing this compound and employing it in cell-based assays to study the orexin system.
Introduction to Orexin Receptor Modulator-1
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a critical regulator of various physiological processes, including sleep-wake cycles, appetite, and reward pathways.[1][2] Orexin receptor modulators are valuable tools for investigating these processes and for the development of therapeutics targeting related disorders. This compound is a compound used in research to study substance addiction, panic disorder, anxiety, and other neurological conditions.[3] Accurate preparation and dissolution of this modulator are crucial for obtaining reliable and reproducible results in in vitro studies.
Data Presentation
Quantitative data regarding the solubility of orexin receptor modulators and typical concentrations used in in vitro assays are summarized below.
Table 1: Solubility of Orexin Receptor Modulators in Common Solvents
| Compound | Solvent | Solubility | Source |
| Orexin Receptor Antagonist (Compound 44) | Aqueous Solution (pH 7.4) | >200 µM | [4] |
| SB-334867 (OX1R Antagonist) | DMSO, then diluted in saline | Not specified |
Note: Specific solubility data for this compound (HY-153458) is not publicly available. It is highly recommended to consult the manufacturer's datasheet for precise information. The data presented here for other modulators can be used as a general guideline.
Table 2: Typical Working Concentrations for In Vitro Assays
| Assay Type | Modulator Type | Typical Concentration Range | Source |
| Calcium Mobilization Assay | OX1R Antagonist (Compound 44) | Ke = 5.7 nM | [4] |
| Reporter Gene Assay | Orexin-A (Agonist) | 10-10 M to 10-6 M | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes a general method for preparing a stock solution of a small molecule orexin receptor modulator. The exact solvent and concentration should be confirmed from the product-specific datasheet.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Pre-warm the Modulator: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a Concentrated Stock Solution:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the modulator powder.
-
Vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is typically stable for at least 6 months. For storage at -20°C, it is recommended to use it within 1 month.
-
Protocol 2: Calcium Mobilization Assay
This assay measures the change in intracellular calcium concentration following the activation of Gq-coupled orexin receptors.
Materials:
-
CHO or HEK293 cells stably expressing the orexin receptor of interest
-
Culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Orexin receptor agonist (e.g., Orexin-A)
-
This compound (test compound)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Seeding:
-
Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash gently with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound in assay buffer.
-
Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
For antagonist mode, add the diluted modulator to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
-
Signal Measurement:
-
Place the plate in the FLIPR instrument.
-
Initiate the reading and add the agonist solution to the wells.
-
Measure the fluorescence intensity over time to record the calcium flux.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the effect of the modulator on the agonist-induced calcium response. Calculate IC50 values for antagonists or EC50 values for agonists.
-
Protocol 3: Reporter Gene Assay
This assay measures the activation of a signaling pathway downstream of the orexin receptor by quantifying the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for the orexin receptor and a reporter construct (e.g., CRE-luciferase)
-
Transfection reagent
-
Culture medium and supplements
-
This compound (test compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect the host cells with the orexin receptor and reporter plasmids using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in serum-free medium.
-
Replace the culture medium with the medium containing the modulator and incubate for a specified period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Signal Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curves to determine the potency of the modulator.
-
Mandatory Visualization
Caption: Orexin 1 Receptor Signaling Pathway.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Pharmacological Characteristics of Porcine Orexin 2 Receptor and Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visualizing Orexin Receptor-1 Expression using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) staining of Orexin Receptor-1 (OX1R) in paraffin-embedded tissue sections. Orexin Receptor-1, a G-protein coupled receptor, plays a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and reward systems.[1][2] Visualizing its expression and localization in tissue is essential for understanding its function in both normal and pathological states.
I. Overview and Key Considerations
This protocol outlines the necessary steps for tissue preparation, antigen retrieval, antibody incubation, and signal detection to achieve optimal visualization of OX1R. It is crucial to note that while this protocol provides a strong starting point, optimization of certain parameters, such as antibody concentration and antigen retrieval conditions, may be necessary for specific tissues and antibodies.[3][4]
II. Quantitative Data Summary
The selection of a validated primary antibody is critical for successful IHC. The following table summarizes key information for commercially available antibodies that have been used for the detection of OX1R. Researchers should always consult the manufacturer's datasheet for the most up-to-date information.
| Antibody Name/ID | Host Species | Clonality | Validated Applications | Recommended Dilution for IHC | Manufacturer (Example) |
| Anti-Orexin Receptor 1 | Rabbit | Polyclonal | IHC, WB, ELISA, ICC/IF, Flow | 1:100 - 1:500 (optimization required) | Thermo Fisher Scientific (e.g., PA5-33837) |
| Orexin R1/HCRTR1 Antibody | Rabbit | Polyclonal | WB, ICC/IF, IHC | User-defined | Novus Biologicals (e.g., NBP2-95106) |
| Anti-Orexin-1 Receptor Antibody | Rabbit | Polyclonal | ELISA, WB | 1-10 µg/mL (for WB, IHC not specified) | Merck Millipore (e.g., AB3092)[5] |
| Orexin Receptor 1 Antibody | Rabbit | Polyclonal | IHC-P, WB | 0.5-1µg/ml | Novatein Biosciences[6] |
Note: This table is not exhaustive. It is essential to validate the chosen antibody for the specific tissue and application.
III. Experimental Protocols
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
A. Required Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0)[7]
-
Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol (B129727) or PBS)[8]
-
Blocking buffer (e.g., 1-5% normal serum from the secondary antibody host species in PBS or TBS with 1-5% BSA)[8][9]
-
Primary antibody against Orexin Receptor-1 (see Table above)
-
Biotinylated secondary antibody (corresponding to the host species of the primary antibody)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval[7]
-
Microscope
B. Step-by-Step Staining Procedure
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (or substitute) two times for 5-10 minutes each.
- Immerse slides in 100% ethanol two times for 3-5 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in running tap water for 5 minutes.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): This step is crucial for unmasking the antigen epitopes. The optimal method may need to be determined empirically.[10]
- Immerse slides in a Coplin jar containing antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
- Heat the solution using a microwave, pressure cooker, or water bath. A common starting point is heating to a sub-boiling temperature for 10-20 minutes.[7]
- Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
- Rinse slides in deionized water.
3. Peroxidase Blocking:
- Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8][11]
- Rinse slides two times with PBS or TBS for 5 minutes each.
4. Blocking Non-Specific Binding:
- Incubate slides with a blocking buffer (e.g., 5% normal goat serum in PBS if using a goat anti-rabbit secondary antibody) for 30-60 minutes at room temperature in a humidified chamber.[8][9]
- Drain the blocking solution but do not rinse.
5. Primary Antibody Incubation:
- Dilute the primary anti-OX1R antibody to its optimal concentration in the blocking buffer.
- Apply the diluted primary antibody to the tissue sections.
- Incubate in a humidified chamber. Incubation time and temperature should be optimized; common conditions are 1-2 hours at room temperature or overnight at 4°C.[12][13]
6. Secondary Antibody Incubation:
- Rinse slides three times with PBS or TBS for 5 minutes each.
- Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, to the tissue sections.
- Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Signal Amplification:
- Rinse slides three times with PBS or TBS for 5 minutes each.
- Incubate slides with the prepared ABC reagent for 30-60 minutes at room temperature.
8. Visualization:
- Rinse slides three times with PBS or TBS for 5 minutes each.
- Apply the DAB substrate solution and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
- Immediately stop the reaction by immersing the slides in deionized water.
9. Counterstaining:
- Counterstain with hematoxylin for 30 seconds to 2 minutes.
- "Blue" the sections in running tap water.
10. Dehydration and Mounting:
- Dehydrate the slides through graded ethanol solutions (e.g., 70%, 95%, 100%).
- Clear in xylene (or substitute).
- Apply a coverslip using a permanent mounting medium.
C. Control Experiments
To ensure the specificity of the staining, the following controls are essential:[14][15]
-
Positive Control: A tissue known to express OX1R, such as the lateral hypothalamus, should be included.[1]
-
Negative Control: A tissue known not to express OX1R.
-
No Primary Antibody Control: A slide processed with the omission of the primary antibody to check for non-specific binding of the secondary antibody.[14]
-
Isotype Control: A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.[14]
IV. Visualizations
A. Orexin Receptor-1 Signaling Pathway
Orexin-A binds to OX1R, a Gq-protein coupled receptor.[16] This binding activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[2][16][17]
Caption: Orexin Receptor-1 (OX1R) signaling cascade.
B. Immunohistochemistry Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for visualizing OX1R.
Caption: Workflow for OX1R immunohistochemistry.
References
- 1. Cellular Localization of Orexin 1 Receptor in Human Hypothalamus and Morphological Analysis of Neurons Expressing the Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocare.net [biocare.net]
- 4. biocompare.com [biocompare.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Orexin Receptor 1 Antibody - Novatein Biosciences [novateinbio.com]
- 7. youtube.com [youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. Controls in IHC | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Orexin Receptor 1 (OX1R) Modulators in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Orexin (B13118510) Receptor 1 (OX1R) modulators in ex vivo brain slice electrophysiology. This document outlines detailed protocols for slice preparation, recording procedures, and data analysis, supported by quantitative data from published studies. Additionally, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the experimental procedures and underlying biological mechanisms.
Introduction to Orexin Receptor 1 Modulation
The orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of various physiological functions, including sleep-wake cycles, reward processing, and autonomic regulation.[1][2] Orexin-A exhibits a higher affinity for OX1R, which is predominantly coupled to the Gq subclass of G-proteins.[3][4] Activation of OX1R initiates a signaling cascade through phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent modulation of neuronal excitability.[4][5] Understanding the impact of OX1R modulators on neuronal function is crucial for the development of therapeutics targeting conditions such as sleep disorders, addiction, and anxiety. Brain slice electrophysiology offers a powerful in vitro platform to investigate these effects at the cellular and circuit levels.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of OX1R modulators in brain slice electrophysiology.
Table 1: Effects of OX1R Antagonists on Hippocampal Sharp Wave-Ripples
| Modulator | Concentration | Brain Region | Key Findings | Reference |
| SB-334867 | 100 nM | Hippocampal CA1 | Reduced ripple incidence by 45 ± 7%. Increased inter-ripple interval from 1.99 ± 0.05 s to 3.65 ± 0.38 s. No significant effect on ripple duration or intra-ripple frequency. | [8] |
| EMPA (OX2R Antagonist for comparison) | 100 nM | Hippocampal CA1 | Reduced ripple incidence by 62 ± 5%. Increased inter-ripple interval from 1.80 ± 0.05 s to 4.78 ± 0.55 s. | [8] |
| TCS-1102 (Dual OX1R/OX2R Antagonist) | 100 nM | Hippocampal CA1 | Effects were similar to EMPA, suggesting a predominant role for OX2R in this phenomenon. | [9] |
Table 2: Electrophysiological Properties of Dissociated Area Postrema Neurons
| Parameter | Mean Value | Standard Error | Number of Neurons (n) | Reference |
| Resting Membrane Potential | -59.24 mV | ± 0.87 mV | 48 | [10] |
| Input Resistance | 3.57 GΩ | ± 0.22 GΩ | 48 | [10] |
| Action Potential Amplitude | >90 mV | - | 48 | [10] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol details the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Ice-cold sucrose-based artificial cerebrospinal fluid (aCSF) for cutting
-
Standard aCSF for incubation and recording
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection tools
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines. Perform transcardial perfusion with ice-cold, carbogenated sucrose-aCSF.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-aCSF.
-
Slicing: Mount the brain on the vibratome stage. Cut coronal or sagittal slices (typically 250-400 µm thick) in the ice-cold, carbogenated sucrose-aCSF.[8][11]
-
Incubation: Transfer the slices to an incubation chamber containing standard aCSF saturated with carbogen. Allow the slices to recover at 34-37°C for 30-60 minutes, and then maintain them at room temperature until recording.[6][11]
Solutions:
-
Sucrose-aCSF (in mM): 206 sucrose, 2.8 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 CaCl2, 2 MgSO4, 10 D-glucose.[8]
-
Standard aCSF (in mM): 120 NaCl, 2.5 KCl, 1.0 MgCl2, 2.5 CaCl2, 1.25 Na2HPO4, 26.0 NaHCO3, 14.6 glucose.[11] Continuously bubble all solutions with carbogen.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of OX1R modulators.
Materials:
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal solution
-
OX1R modulator stock solution (e.g., SB-334867 in DMSO)
Procedure:
-
Slice Transfer: Place a brain slice in the recording chamber and continuously perfuse with carbogenated aCSF at 30-32°C.[11]
-
Neuron Visualization: Identify neurons using a microscope with differential interference contrast (DIC) optics.
-
Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ. Fill the pipette with internal solution.[11]
-
Patching: Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal. After seal formation, apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Recording: Record baseline neuronal activity (e.g., resting membrane potential, firing rate, synaptic events).
-
Drug Application: Bath-apply the OX1R modulator at the desired concentration (e.g., 100 nM SB-334867) by adding it to the perfusion aCSF.[8]
-
Data Acquisition: Record the changes in neuronal activity in the presence of the modulator. Ensure the effects have plateaued before concluding the recording.[8]
Internal Solution (in mM): 130 Potassium gluconate, 4 MgCl2, 3.4 MgATP, 0.1 Na3GTP, 10 creatine (B1669601) phosphate, 5 HEPES, 1.1 EGTA.[11]
Visualizations
Signaling Pathway of Orexin Receptor 1
Caption: Orexin-A binding to OX1R activates Gq, leading to PLC-mediated IP3 and DAG production, ultimately increasing intracellular Ca²⁺ and neuronal excitation.
Experimental Workflow for Slice Electrophysiology
Caption: A stepwise workflow for investigating OX1R modulators using acute brain slice electrophysiology, from preparation to data analysis.
References
- 1. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. precisionary.com [precisionary.com]
- 7. Guide to Slice Electrophysiology — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 8. Orexin Receptors Regulate Hippocampal Sharp Wave-Ripple Complexes in Ex Vivo Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin receptors regulate hippocampal sharp wave-ripple complexes in ex vivo slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orexin-A Depolarizes Dissociated Rat Area Postrema Neurons through Activation of a Nonselective Cationic Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slice preparation, electrophysiology, and uncaging [bio-protocol.org]
Application Notes and Protocols for Behavioral Pharmacology Assays Using Orexin Receptor 1 (OX1R) Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting behavioral pharmacology assays using modulators of the Orexin (B13118510) Receptor 1 (OX1R). The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, reward processing, and emotional states.[1][2] The OX1R, in particular, has emerged as a significant target for therapeutic intervention in disorders such as addiction, anxiety, and feeding dysregulation.[3][4]
Orexin Receptor 1 (OX1R) Signaling Pathway
The Orexin Receptor 1 is a G-protein coupled receptor (GPCR) that exhibits a higher affinity for orexin-A than orexin-B.[5][6] Upon ligand binding, OX1R exclusively couples to the Gq subclass of heterotrimeric G-proteins.[5][7] This initiates a signaling cascade through the activation of phospholipase C (PLC).[5][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][8][9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[5][8] These downstream signaling events ultimately modulate neuronal excitability and function.[5]
Experimental Workflow for a Behavioral Pharmacology Study
A typical workflow for investigating the effects of an OX1R modulator on behavior involves several key stages, from initial experimental design to final data analysis.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent effects of the orexin-1 receptor antagonist SB-334867 on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Orexin Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orexin (B13118510) system, comprising two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), and their cognate G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and energy homeostasis.[1] The discovery that the loss of orexin-producing neurons results in narcolepsy has highlighted this system as a prime therapeutic target.[2][3] Consequently, orexin receptor antagonists, such as the FDA-approved drug suvorexant, have been developed for the treatment of insomnia.[2][4] The development of novel agonists, antagonists, and biased modulators requires robust high-throughput screening (HTS) platforms to identify and characterize new chemical entities.
These application notes provide an overview of established HTS methodologies and detailed protocols for identifying and validating novel orexin receptor modulators.
Orexin Receptor Signaling Pathways
Orexin receptors are pleiotropically coupled, capable of activating multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[1][5]
-
Gq/11 Pathway: Activation of the Gq pathway is considered a hallmark of orexin signaling.[6] This cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a robust and easily measurable signal in HTS formats.[5][7]
-
Gi/o and Gs Pathways: Orexin receptors can also couple to Gi, inhibiting adenylyl cyclase, or Gs, stimulating it, thereby modulating intracellular cyclic AMP (cAMP) levels.[8]
-
β-Arrestin Recruitment: Like many GPCRs, orexin receptors also engage β-arrestins, which mediate receptor desensitization, internalization, and can also act as scaffolds for G-protein-independent signaling.[6][9]
Understanding this signaling diversity is crucial for designing comprehensive screening strategies that can identify compounds with specific mechanisms of action, such as biased agonism.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Orexin 1 Receptor (OX1R) Reporter Assay: Principles, Protocol, and Applications
Unraveling the Role of Orexin (B13118510) in Neurological Functions
The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and their G-protein coupled receptors (Orexin 1 Receptor - OX1R and Orexin 2 Receptor - OX2R), is a key regulator of diverse physiological processes.[1][2] Primarily produced in the lateral hypothalamus, orexins are critically involved in the regulation of the sleep-wake cycle, feeding behavior, reward pathways, and stress responses.[1][3] Dysregulation of the orexin system has been implicated in a range of disorders including narcolepsy, insomnia, obesity, and addiction, making the Orexin 1 Receptor a significant therapeutic target for drug discovery and development.[3][4][5]
This document provides a detailed protocol and application notes for an Orexin 1 Receptor reporter assay kit, a powerful tool for screening and characterizing compounds that modulate OX1R activity.
Principle of the Assay
The Orexin 1 Receptor reporter assay is a cell-based assay designed to measure the activation of the OX1R in response to agonists or antagonists. The assay utilizes a 96-well plate pre-coated with a transfection complex containing the necessary DNA constructs: the human Orexin 1 Receptor (OX1R), a recombinant G-protein, and a reporter gene, typically Secreted Alkaline Phosphatase (SEAP), under the control of a cAMP response element (CRE).[6]
When cells are cultured in these wells, they transiently express the OX1R on their surface. Upon binding of an agonist to the receptor, a signal transduction cascade is initiated, leading to the activation of the G-protein, a subsequent increase in intracellular cAMP, and the expression and secretion of SEAP into the cell culture medium.[6] The amount of secreted SEAP is then quantified using a chemiluminescent substrate, and the resulting light signal is directly proportional to the activation of the Orexin 1 Receptor.
Signaling Pathway of the Orexin 1 Receptor
The Orexin 1 Receptor primarily couples to the Gq protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The reporter assay described here leverages the coupling of OX1R to a recombinant G-protein that ultimately leads to the modulation of cAMP levels.
Figure 1: Simplified signaling pathway of the Orexin 1 Receptor reporter assay.
Experimental Protocol
This protocol is adapted from the Cayman Chemical Orexin 1 Receptor Reporter Assay Kit.[7]
Materials and Reagents
| Reagent | Storage Temperature |
| Orexin 1 Receptor Reverse Transfection Strip Plate | -20°C |
| Orexin A Positive Control | -80°C |
| SEAP Substrate (Luminescence) | 4°C |
| Culture Medium (e.g., DMEM) with 10% FBS | 4°C |
| Serum-Free Culture Medium | 4°C |
| 96-Well Solid Plate (black) for luminescence | Room Temperature |
Assay Workflow
Figure 2: Experimental workflow for the Orexin 1 Receptor reporter assay.
Detailed Protocol Steps
-
Cell Seeding (Day 1):
-
Cell Stimulation (Day 2):
-
Prepare test compounds at twice the desired final concentration in serum-free culture medium.[7]
-
For the positive control, dilute the Orexin A Positive Control 1:1,000 in serum-free culture medium.[7]
-
Add 100 µL of the 2X test compound solutions or the diluted Orexin A to the corresponding wells. For untreated control wells, add 100 µL of serum-free medium only.[7]
-
Incubate the plate for 16-30 hours at 37°C.[7]
-
-
SEAP Assay (Day 3):
-
After the stimulation period, transfer 10 µL of the culture medium from each well to a corresponding well of a black 96-well solid plate.[7]
-
To inactivate endogenous alkaline phosphatase, heat the plate at 65°C for 30 minutes. The secreted SEAP is heat-stable.[7]
-
Allow the plate to cool to room temperature.[7]
-
Add the SEAP substrate to each well according to the kit's instructions.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the luminescence using a plate reader.
-
Data Analysis
The luminescence signal is proportional to the level of OX1R activation. The activity of test compounds can be expressed as a percentage of the signal generated by the Orexin A positive control. For dose-response curves, the data can be fitted using a sigmoidal curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
| Parameter | Typical Value/Range |
| Cell Seeding Density | 50,000-100,000 cells/well |
| Incubation Time (Cells) | Up to 24 hours |
| Stimulation Time | 16-30 hours |
| Orexin A Positive Control Fold Induction | 5-8 fold increase in SEAP activity |
| Supernatant Transfer Volume | 10 µL |
| Heat Inactivation | 65°C for 30 minutes |
Applications of Orexin 1 Receptor Research
The Orexin 1 Receptor is a promising therapeutic target for a variety of disorders. Reporter assays are instrumental in the discovery and development of novel modulators of this receptor.
-
Sleep Disorders: While the dual orexin receptor antagonist (DORA) suvorexant is approved for insomnia, selective OX1R antagonists are being investigated for their potential to modulate sleep architecture with fewer side effects.[3] Conversely, OX1R agonists are being explored for the treatment of narcolepsy, a condition characterized by the loss of orexin-producing neurons.[4]
-
Addiction and Compulsive Behaviors: Preclinical studies have shown that OX1R antagonists can reduce drug-seeking behaviors for substances like ethanol, nicotine, and cocaine.[3] This suggests a role for OX1R in the rewarding and reinforcing properties of drugs of abuse.
-
Anxiety and Panic Disorders: The orexin system is involved in the body's response to stress.[3] OX1R antagonists have demonstrated anxiolytic effects in animal models, indicating their potential for treating anxiety and panic disorders.[3]
-
Obesity and Metabolic Disorders: Orexins were initially discovered for their role in stimulating food intake.[1] Modulating OX1R activity could offer a novel approach to regulating appetite and energy balance.[4] Research suggests that orexin receptor agonists may help to increase energy expenditure and reduce food intake.[4]
References
- 1. Orexin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 4. What are Orexin receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Orexin 1 Receptor STEP Reporter Assay Kit (Luminescence) - 1 ea | Crispr Update [crisprupdate.com]
- 6. Orexin 1 Receptor Reporter Assay Kit - Cayman Chemical [bioscience.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Troubleshooting Orexin receptor modulator-1 solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Orexin Receptor Modulator-1 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: Several factors can influence the dissolution of a compound in DMSO. Here is a step-by-step troubleshooting guide:
-
Verify Compound and Solvent Quality: Ensure that you are using a high-purity, anhydrous grade of DMSO. DMSO is highly hygroscopic and absorbed water can significantly reduce its solvating power. Use a fresh, unopened bottle of anhydrous DMSO whenever possible. Also, confirm the purity and integrity of your this compound.
-
Optimize Dissolution Conditions:
-
Vortexing: After adding DMSO to your compound, vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound remains insoluble, place the vial in a water bath sonicator for 10-15 minutes. This can help break up compound aggregates.
-
Gentle Heating: Gently warm the solution in a water bath at 37°C for 5-10 minutes. The increased kinetic energy can help overcome the solid's lattice energy. However, be cautious as prolonged heating can lead to DMSO degradation.[1]
-
-
Check Concentration: You may be exceeding the solubility limit of your specific this compound in DMSO. Try preparing a more dilute stock solution.
Q2: What is the recommended maximum stock concentration for Orexin receptor modulators in DMSO?
A2: The maximum solubility can vary between different Orexin receptor modulators. It is always best to refer to the manufacturer's product data sheet. Below is a summary of the solubility in DMSO for some common Orexin receptor antagonists.
| Orexin Receptor Modulator | Molecular Weight ( g/mol ) | Solubility in DMSO |
| Suvorexant | 450.9 | 10 mg/mL (~22.2 mM)[2] |
| Lemborexant | 410.42 | 100 mg/mL (~243.65 mM)[3] |
| Daridorexant | 450.93 | Soluble (Specific quantitative data not readily available, but used for stock solutions)[4][5] |
Q3: My this compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture media or buffer. How can I prevent this?
A3: This phenomenon, known as "salting out," is common when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. Here are some strategies to mitigate this issue:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform an intermediate serial dilution in DMSO to lower the concentration before the final dilution into the aqueous buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, while remaining non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Buffer Composition: The pH and composition of your aqueous buffer can influence compound solubility. You may need to test different buffer systems to find the most compatible one.
-
Temperature: Maintaining the aqueous solution at 37°C may help keep the compound in solution.
Q4: Could my this compound be degrading in DMSO?
A4: While DMSO is a stable solvent under standard laboratory conditions, it can degrade under certain circumstances. Decomposition can occur near its boiling point (189 °C) and can be catalyzed by strong acids or bases, even at lower temperatures.[1] If your experimental conditions involve high temperatures or extreme pH, consider the possibility of compound and solvent degradation. It is recommended to prepare fresh stock solutions and avoid long-term storage unless stability data is available. For instance, some Orexin antagonist stock solutions in DMSO are stable for up to a year when stored at -80°C.
Experimental Protocols
Protocol 1: Standard Dissolution of an Orexin Receptor Modulator in DMSO
Objective: To prepare a clear, concentrated stock solution of an Orexin receptor modulator in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Bring the vial of the Orexin receptor modulator and the bottle of anhydrous DMSO to room temperature.
-
Weigh the desired amount of the Orexin receptor modulator and place it in a sterile vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to achieve the desired stock concentration.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are still present, place the vial in a water bath sonicator for 10-15 minutes.
-
If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once the compound is fully dissolved, the stock solution is ready for use or storage at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of an Orexin receptor modulator in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom for UV analysis)
-
Microplate reader capable of measuring UV absorbance
-
Automated liquid handler or multichannel pipette
Procedure:
-
Prepare a series of dilutions of the Orexin receptor modulator stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well plate in duplicate.
-
Rapidly add the aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be consistent across all wells (e.g., 2%).
-
Seal the plate and shake at room temperature for a predetermined time (e.g., 2 hours).
-
After incubation, measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
Alternatively, filter the contents of each well using a solubility filter plate.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS, and compare it to a standard curve.
Visualizations
Orexin Receptor Signaling Pathway
Caption: Orexin Receptor Signaling Cascade.
Troubleshooting Workflow for Solubility Issues
Caption: DMSO Solubility Troubleshooting Workflow.
References
Optimizing Orexin receptor modulator-1 concentration for cell culture experiments
Welcome to the technical support center for Orexin Receptor Modulator-1 (ORM-1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of ORM-1 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by Orexin Receptor 1 (OX1R)?
A1: Orexin Receptor 1 (OX1R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq class of heterotrimeric G-proteins.[1] Upon agonist binding, this coupling activates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] OX1R can also couple to other G-proteins, such as Gi/o and Gs, depending on the cellular context.[3][4][5]
Q2: What are the expected downstream effects of OX1R activation?
A2: Downstream effects of OX1R activation are diverse and cell-type specific. The primary Gq-mediated pathway leads to increased intracellular calcium, which can modulate various cellular processes including enzyme activation, gene transcription, and neurotransmitter release.[2] Activation of the PKC pathway can result in the phosphorylation of numerous target proteins, influencing cell growth, differentiation, and apoptosis.[4] Additionally, OX1R activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through both G-protein-dependent and β-arrestin-mediated pathways.[3][4]
Q3: Which cell lines are suitable for studying ORM-1 effects on OX1R?
A3: A variety of recombinant and endogenous cell lines can be used. Commonly, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or rodent OX1R are utilized for their robust and reproducible responses.[6] For studying more physiologically relevant responses, cell lines endogenously expressing OX1R, such as the rat insulinoma cell line INS-1, can be employed.[7] The choice of cell line should be guided by the specific research question and the desired signaling readout.
Troubleshooting Guides
Problem 1: No or low signal response after ORM-1 application.
Possible Cause 1: Suboptimal ORM-1 Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of ORM-1. A wide range of concentrations, typically from 1 nM to 10 µM, should be tested to determine the EC50 (for agonists) or IC50 (for antagonists).
Possible Cause 2: Poor Cell Health or Low Receptor Expression.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before the experiment. For recombinant cell lines, verify OX1R expression levels using techniques like qPCR, western blot, or flow cytometry.
Possible Cause 3: Inappropriate Assay Conditions.
-
Solution: Optimize assay parameters such as incubation time, temperature, and buffer composition. For instance, calcium flux assays are rapid, occurring within minutes, while ERK phosphorylation may require longer incubation times (e.g., 5-30 minutes).
Possible Cause 4: Modulator Degradation.
-
Solution: Ensure proper storage and handling of the ORM-1 stock solution. Prepare fresh dilutions for each experiment.
Problem 2: High background signal or constitutive activity.
Possible Cause 1: High Basal Receptor Activity.
-
Solution: Serum starvation of cells for several hours before the experiment can help reduce basal signaling activity.
Possible Cause 2: Assay Artifacts.
-
Solution: Include appropriate controls, such as vehicle-treated cells and cells not expressing OX1R, to identify and subtract background signal.
Possible Cause 3: Autofluorescence of the Compound or Cells.
-
Solution: When using fluorescence-based assays, check for inherent fluorescence of the ORM-1 at the excitation and emission wavelengths used.
Problem 3: Cell death or cytotoxicity observed after ORM-1 treatment.
Possible Cause 1: ORM-1 is cytotoxic at the tested concentrations.
-
Solution: Perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the concentration range at which ORM-1 is toxic to the cells. Select a non-toxic concentration range for functional assays. Orexin-A has been shown to induce apoptosis in certain cancer cell lines.[8]
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve ORM-1 is below the toxic threshold for your cell line (typically <0.5%).
Data Presentation
Table 1: Reported EC50/IC50 Values for Select Orexin Receptor 1 Modulators
| Modulator | Modulator Type | Cell Line | Assay Type | Reported Value |
| Orexin-A | Agonist | CHO-K1/OX1 | Calcium Mobilization | EC50: 7.4 nM[6] |
| Orexin-A | Agonist | INS-1 | Cell Proliferation | Effective concentrations: 10⁻¹⁰ M to 10⁻⁶ M[7] |
| SB-334867 | Antagonist | INS-1 | Inhibition of Orexin-A induced effects | 10⁻⁶ M[7] |
| Orexin-B | Agonist | CHO-S/OX1R | IP3 Assay | EC50 values are correlated with binding affinity[8] |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Calcium Flux Assay
This protocol is designed to determine the concentration-dependent effect of an ORM-1 agonist on intracellular calcium levels.
-
Cell Preparation:
-
Seed CHO-K1/OX1R cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.
-
Culture overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of the ORM-1 agonist in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
-
Assay Measurement:
-
Wash the cells twice with assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2X ORM-1 agonist solution to each well.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of ORM-1 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of ORM-1 in culture medium.
-
Replace the medium in the wells with 100 µL of the ORM-1 dilutions. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the ORM-1 concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: OX1R Gq-PLC Signaling Pathway.
Caption: Calcium Flux Assay Workflow.
Caption: Troubleshooting Low Signal Response.
References
- 1. benchchem.com [benchchem.com]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CALCIUM STAINING PROTOCOL [protocols.io]
- 8. researchgate.net [researchgate.net]
How to minimize Orexin receptor modulator-1 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Orexin (B13118510) Receptor Modulator-1 and structurally similar molecules in solution. The following information is based on the analysis of common degradation pathways for functional groups frequently found in orexin receptor modulators, such as suvorexant, lemborexant, and daridorexant.
Frequently Asked Questions (FAQs)
Q1: My Orexin Receptor Modulator-1 solution is showing signs of degradation (e.g., discoloration, precipitation, loss of activity). What are the most likely causes?
A1: Degradation of orexin receptor modulators in solution is often due to one or more of the following factors:
-
Hydrolysis: The amide bond present in many orexin receptor modulators can be susceptible to cleavage in the presence of water, especially at non-neutral pH (acidic or basic conditions).[1][2][3][4][5]
-
Oxidation: Functional groups such as ethers and electron-rich aromatic rings can be prone to oxidation, which can be initiated by exposure to air (oxygen), trace metal ions, or peroxides in solvents.[6][7][8][9]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive moieties like triazole rings and other aromatic systems.[10][11][12][13][14]
Q2: What are the ideal storage conditions for stock solutions of this compound?
A2: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For compounds known to be sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can the choice of solvent impact the stability of my orexin receptor modulator?
A3: Absolutely. The choice of solvent is critical.
-
Aqueous Solutions: If working with aqueous buffers, be mindful of the pH. The stability of your compound should be tested at the intended pH of your experiment. Amide bond hydrolysis, for instance, is often pH-dependent.[1][15]
-
Organic Solvents: Use high-purity, peroxide-free solvents. Ethers like THF and dioxane can form explosive peroxides over time, which can oxidize your compound. It is recommended to use freshly opened solvents or those that have been tested for peroxides.
-
DMSO: While DMSO is a common solvent for stock solutions, it is hygroscopic (absorbs water from the air), which could contribute to hydrolysis over time. It can also decompose at high temperatures.
Q4: How can I assess the stability of my this compound in a new experimental buffer?
A4: A simple stability study can be performed. Prepare a solution of your compound in the buffer of interest and incubate it under the experimental conditions (temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable analytical method like HPLC or LC-MS to quantify the amount of the parent compound remaining.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Aqueous Media
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | 1. Adjust pH: Determine the optimal pH for stability by conducting a pH-stability study. Buffer the solution to maintain this pH. | Amide bond hydrolysis is often catalyzed by acidic or basic conditions.[1][4] |
| 2. Lower Temperature: Perform experiments at the lowest feasible temperature. | Chemical reactions, including hydrolysis, are generally slower at lower temperatures. | |
| 3. Use Freshly Prepared Solutions: Prepare aqueous solutions immediately before use. | This minimizes the time the compound is exposed to hydrolytic conditions. | |
| 4. Consider Co-solvents: If compatible with your assay, the addition of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can sometimes reduce the rate of hydrolysis by lowering the water activity. |
Issue 2: Compound Degradation upon Storage or in the Presence of Air
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | 1. Use High-Purity Solvents: Use freshly opened, high-purity, or peroxide-free solvents. | Solvents can contain impurities or degradation products (like peroxides in ethers) that can initiate oxidation.[9] |
| 2. Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon. | This removes atmospheric oxygen, a key component in many oxidative degradation pathways. | |
| 3. Add Antioxidants: If compatible with the experimental system, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid. | Antioxidants can scavenge free radicals that may initiate oxidative degradation. | |
| 4. Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial. | Trace metal ions can catalyze oxidative reactions. |
Issue 3: Degradation Observed After Exposure to Light
| Potential Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Protect from Light: Work in a dimly lit area and use amber-colored vials or tubes. Wrap containers in aluminum foil for complete light protection. | Many organic molecules, especially those with aromatic and heterocyclic rings like triazoles, can absorb UV-Vis light, leading to photochemical degradation.[10][11][14] |
| 2. Filter Light Sources: If experiments require illumination, use light sources with filters to block UV and short-wavelength visible light. | ||
| 3. Conduct Forced Degradation Study: Intentionally expose a sample to light to confirm photosensitivity and to identify potential degradants. | This can help in developing analytical methods to monitor for photodegradation in future experiments.[16] |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Prepare a stock solution of the orexin receptor modulator in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into each buffer to the final desired concentration. Incubate the samples at a constant temperature (e.g., room temperature or 37°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately quench any further degradation by adding a strong organic solvent (e.g., acetonitrile) and/or freezing. Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the pH at which the compound is most stable.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare a solution of the orexin receptor modulator in a relevant solvent or buffer. Prepare a control sample that will be kept in the dark.
-
Light Exposure: Expose the test sample to a controlled light source that mimics a typical laboratory environment or a standardized photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]
-
Time Points: At various time points during the exposure, take aliquots from both the light-exposed and dark control samples.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the parent compound and detect the formation of any degradation products.
-
Data Comparison: Compare the degradation profiles of the light-exposed sample and the dark control to determine the extent of photodegradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation mechanism of aliphatic ethers: theoretical insights on the main reaction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics and products of photo-Fenton degradation of triazophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
Interpreting unexpected results from Orexin receptor modulator-1 studies
Orexin Receptor 1 (OX1R) Modulator Studies: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results in their Orexin Receptor 1 (OX1R) modulator experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My selective OX1R antagonist is showing partial agonist activity at higher concentrations. What is the likely cause?
A1: This phenomenon, where a compound acts as an antagonist at low concentrations and a partial agonist at high concentrations, can be attributed to several factors:
-
Functional Selectivity (Biased Agonism): The compound might be a "biased agonist," meaning it stabilizes a receptor conformation that preferentially activates a subset of downstream signaling pathways. The observed partial agonism could be due to the specific assay you are using (e.g., measuring a pathway that is weakly activated by the compound).
-
Off-Target Effects: At higher concentrations, the compound may interact with other receptors or cellular components, leading to an apparent agonist effect that is not mediated by OX1R.
-
Compound Impurities: The compound batch may contain small amounts of an agonist impurity that becomes effective at higher concentrations.
-
Assay Artifacts: The signal observed at high concentrations could be an artifact of the assay itself, for instance, due to compound fluorescence or interference with the detection reagents.
Troubleshooting Steps:
-
Orthogonal Assays: Test the compound in a different assay that measures a distinct point in the signaling cascade (e.g., if you see agonism in a calcium assay, try a cAMP or IP-One assay).
-
Off-Target Screening: Use a broad panel of receptor screening assays to identify potential off-target interactions.
-
Compound Purity Analysis: Verify the purity of your compound batch using methods like HPLC or mass spectrometry.
-
Control Experiments: Run controls with vehicle and a known, structurally distinct OX1R antagonist to rule out assay artifacts.
Q2: I'm observing high basal signaling in my OX1R-expressing cell line, even without an agonist. How can I address this?
A2: High basal activity can confound results and reduce the assay window. The primary causes are often related to the cell line or assay conditions.
-
Constitutive Activity: The specific OX1R construct or the high level of its expression in the cell line may lead to constitutive (agonist-independent) activity.
-
Endogenous Ligands: Standard cell culture media often contains components (e.g., serum) that can activate GPCRs.
-
Cell Stress: High cell density, prolonged incubation times, or suboptimal culture conditions can stress cells and lead to non-specific signaling.
Troubleshooting Steps:
-
Reduce Receptor Expression: If possible, switch to a cell line with a lower, more physiologically relevant expression level of OX1R or use an inducible expression system.
-
Serum Starvation: Before the experiment, serum-starve the cells for a few hours (e.g., 2-4 hours) in a serum-free medium to remove potential endogenous activators.
-
Optimize Cell Density: Plate cells at an optimal density to avoid overcrowding and ensure they are in a healthy, logarithmic growth phase on the day of the experiment.
-
Inverse Agonist: Treat the cells with a known OX1R inverse agonist to see if it can reduce the basal signal. This can also confirm that the observed basal activity is indeed OX1R-mediated.
Q3: My results show poor reproducibility between experiments. What are the common sources of variability?
A3: Poor reproducibility is a common challenge. A systematic approach is key to identifying the source of the variation. The workflow below illustrates a troubleshooting process.
Caption: Troubleshooting workflow for experimental variability.
Experimental Protocols & Data
Protocol 1: Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following OX1R activation, which is coupled to the Gαq signaling pathway.
Methodology:
-
Cell Plating: Seed CHO-K1 cells stably expressing human OX1R in black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000–60,000 cells/well. Culture overnight.
-
Dye Loading: Aspirate the culture medium. Add a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test compounds (agonists or antagonists) in assay buffer at 2x the final concentration. For antagonist testing, also prepare a 2x solution of a reference agonist (e.g., Orexin-A) at its EC80 concentration.
-
Assay Execution (FLIPR):
-
Place the cell plate and compound plate into the FLIPR instrument.
-
For Agonist Mode: Measure baseline fluorescence for 10-20 seconds, then add the test compounds and continue recording the fluorescence signal for 120-180 seconds.
-
For Antagonist Mode: Add the test antagonists and incubate for 15-30 minutes. Then, add the reference agonist (Orexin-A) and record the signal.
-
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline. For antagonists, calculate the percent inhibition of the reference agonist's response. Plot dose-response curves and calculate EC50 or IC50 values.
OX1R Signaling Pathway
OX1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. The diagram below outlines this canonical signaling cascade.
Caption: Canonical Gαq signaling pathway for Orexin Receptor 1.
Comparative Data for Reference OX1R Modulators
The table below summarizes binding affinity (Ki) and functional potency (EC50/IC50) data for commonly used reference compounds. Note that values can vary based on the specific cell line and assay conditions used.
| Compound Name | Mechanism | Receptor Selectivity | Typical Ki (nM) | Typical Functional Potency (nM) | Assay Type |
| Orexin-A | Agonist | Non-selective (OX1R/OX2R) | ~20 | ~30 (EC50) | Calcium Mobilization |
| SB-334867 | Antagonist | OX1R Selective | ~40 | ~200 (IC50) | Calcium Mobilization |
| Suvorexant | Antagonist | Dual (DORA) | ~0.5 (OX1R), ~0.4 (OX2R) | ~50 (IC50) | Calcium Mobilization |
Data Interpretation Note: Discrepancies between binding affinity (Ki) and functional potency (IC50) are common. This can be due to factors like "receptor reserve" in functional assays or differences in assay buffer components (e.g., presence of serum albumin). Always compare your results to a reference compound run in the same experiment.
Improving the bioavailability of orexin receptor modulators in animal studies
Technical Support Center: Orexin (B13118510) Receptor Modulators
Welcome to the technical support center for researchers working with orexin receptor modulators. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies, with a focus on improving the bioavailability of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent bioavailability with my orexin receptor modulator in animal studies?
A1: Low and variable bioavailability is a common challenge with many orexin receptor modulators, particularly antagonists. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: Many orexin antagonists are highly lipophilic molecules with low water solubility. This is a primary rate-limiting step for oral absorption. For example, suvorexant is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but poor solubility (0.024 mg/mL in water)[1][2].
-
High Lipophilicity: While necessary for crossing the blood-brain barrier (BBB), excessive lipophilicity (e.g., clogP > 5) can lead to poor solubility and increased metabolic clearance[3][4].
-
First-Pass Metabolism: Orexin modulators can be subject to extensive metabolism in the gut wall and liver after oral administration, significantly reducing the amount of active drug that reaches systemic circulation. The dual orexin receptor antagonist almorexant, for instance, has a low absolute bioavailability of 11.2%, likely due to high first-pass metabolism[5][6][7].
-
Formulation Issues: The physical properties of the active pharmaceutical ingredient (API), such as particle size and crystal form, can impact dissolution and absorption. Issues like the API sticking to manufacturing equipment have been reported for some orexin antagonists[5][7].
-
Drug Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (Pgp) at the intestinal or blood-brain barrier, which actively pump the drug out of cells and back into the intestinal lumen or bloodstream, respectively[3].
Q2: What are the initial steps to troubleshoot poor oral bioavailability?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound and then explore formulation strategies.
-
Physicochemical Characterization:
-
Determine the aqueous solubility of your compound at different pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.
-
Measure the partition coefficient (logP) or distribution coefficient (logD) to understand its lipophilicity.
-
Assess its solid-state properties (e.g., polymorphism, crystallinity) using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC)[1].
-
-
Simple Formulation Adjustments:
-
Vehicle Selection: For preclinical studies, ensure the vehicle used for administration can adequately solubilize the compound. Common vehicles for poorly soluble compounds include solutions with co-solvents (e.g., DMSO, PEG-400), surfactants (e.g., Tween 80), or lipids (e.g., corn oil).
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug, potentially improving dissolution rate and absorption.
-
Q3: What advanced formulation strategies can enhance the bioavailability of orexin modulators?
A3: Several advanced formulation strategies can be employed, often tailored to the specific properties of the modulator.
-
Salt Formation: Converting the parent molecule into a salt can significantly improve its solubility and dissolution rate. For instance, novel salts of suvorexant with p-toluenesulfonic acid (PTSA) and benzenesulfonic acid (BSA) demonstrated enhanced solubility compared to the marketed form[1][2].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based capsules can improve the solubilization of lipophilic drugs in the gastrointestinal tract. While this approach was attempted for almorexant, it did not successfully increase its bioavailability in human studies, highlighting that this is not a universally successful strategy[5][6][7].
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.
-
Nanotechnology-Based Delivery: Encapsulating the drug in nanocarriers like nanoparticles, liposomes, or nanoemulsions can improve solubility, protect it from degradation, and potentially enhance absorption and brain penetration[8].
Q4: Can changing the route of administration improve bioavailability and efficacy?
A4: Yes, for certain compounds, particularly peptides or molecules with very high first-pass metabolism, alternative routes can be beneficial.
-
Intranasal Delivery: This route bypasses the gastrointestinal tract and first-pass metabolism, offering a more direct path to the central nervous system. A study in nonhuman primates showed that intranasal administration of the orexin-A peptide was significantly more effective at reversing the cognitive deficits of sleep deprivation than intravenous injection[9].
-
Intravenous (IV) Administration: While not a viable route for chronic oral therapies, IV administration is often used in early preclinical studies to determine the intrinsic pharmacokinetic properties of a compound (e.g., clearance, volume of distribution) and to calculate absolute oral bioavailability.
-
Intracerebroventricular (ICV) Administration: In preclinical research, direct administration into the brain's ventricles is used to confirm central activity of a compound, bypassing the BBB entirely. This is a research tool, not a therapeutic route[10][11].
Troubleshooting Guides
Guide 1: Low Compound Exposure (AUC) After Oral Gavage in Rodents
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Very low or undetectable plasma concentrations. | 1. Poor Solubility in Vehicle: Compound precipitates out of the dosing solution before or during administration. 2. Low Intrinsic Permeability: The compound is not efficiently absorbed across the gut wall. 3. Extensive First-Pass Metabolism: The compound is heavily metabolized in the gut wall or liver. | 1. Visually inspect the dosing formulation for precipitation. Prepare fresh on the day of the study. Try a different, more effective vehicle (e.g., a lipid-based system). 2. Conduct an in vitro permeability assay (e.g., Caco-2 or MDCK cells) to assess intrinsic permeability. 3. Perform an IV pharmacokinetic study to determine clearance and calculate absolute bioavailability. If bioavailability is very low despite good permeability, high first-pass metabolism is likely. |
| High variability in plasma concentrations between animals. | 1. Inconsistent Dosing Technique: Inaccurate gavage volume or improper placement. 2. Formulation Instability: The drug is not uniformly suspended or dissolved in the vehicle. 3. Physiological Differences: Variations in gastric emptying, GI motility, or food effects among animals. | 1. Ensure all personnel are properly trained in oral gavage techniques. 2. Ensure the dosing formulation is a homogenous solution or a fine, uniform suspension. Continuously stir suspensions during dosing. 3. Standardize fasting times before dosing. Ensure animals have free access to water. |
| Dose-exposure relationship is not linear. | 1. Saturation of Absorption: The dissolution or transport mechanism becomes saturated at higher doses. 2. Solubility-Limited Absorption: At higher doses, the amount of drug exceeds its solubility limit in the GI tract. | 1. This is common for poorly soluble drugs. Re-evaluate the formulation to improve solubilization. 2. Consider using a formulation that maintains the drug in a solubilized state, such as a SEDDS or an amorphous solid dispersion. |
Quantitative Data Summary
The following tables summarize key data from studies focused on improving the properties of orexin receptor modulators.
Table 1: Physicochemical and ADME Properties of a Novel OX1 Antagonist (Compound 44) vs. Predecessor (Compound 5) [3][4]
| Parameter | Compound 5 | Compound 44 | Improvement Noted |
| cLogP | 4.21 | 3.07 | Lower lipophilicity, suggesting potentially better solubility. |
| Kinetic Solubility (pH 7.4) | 77.8 ± 4.1 µM | > 200 µM | Significantly improved aqueous solubility. |
| CNS Permeability (Papp) | - | 14.7 × 10⁻⁶ cm/sec | Good blood-brain barrier permeability. |
| Pgp Efflux Ratio | - | 3.3 | Low potential for being removed by efflux pumps. |
Table 2: Pharmacokinetic Parameters of Almorexant Formulations in Humans [5][7]
| Formulation (Dose) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Outcome |
| Reference Tablet (100 mg) | ~150 (estimated from graph) | ~2000 (estimated from graph) | Baseline |
| Liquid-Filled Capsule (25 mg) | < 50 | < 500 | Failed to increase exposure. |
| Liquid-Filled Capsule (50 mg) | < 100 | < 1000 | Failed to increase exposure relative to dose. |
Note: The attempt to increase almorexant's bioavailability with a new lipid-based capsule formulation was unsuccessful.
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of an Oral Formulation for a Poorly Soluble Orexin Modulator
This protocol provides a general workflow for preparing a simple formulation and assessing its oral bioavailability in rats.
-
Vehicle Preparation (Example: 20% PEG-400, 5% Tween 80 in Water):
-
In a sterile beaker, add the required volume of Tween 80 to the required volume of Polyethylene Glycol 400 (PEG-400).
-
Vortex until the solution is homogenous.
-
Slowly add sterile water to the final volume while continuously stirring.
-
-
Dosing Formulation Preparation:
-
Weigh the required amount of the orexin modulator (e.g., for a 10 mg/kg dose in a 200g rat with a 5 mL/kg dosing volume, you need 2 mg of compound per mL of vehicle).
-
Add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or sonicating until the compound is fully dissolved or forms a fine, uniform suspension. Prepare fresh on the day of the experiment.
-
-
Animal Dosing and Sampling (Rat Model):
-
Fast male Sprague-Dawley or Wistar rats overnight (approx. 12 hours) with free access to water.
-
Record the body weight of each animal to calculate the precise dosing volume.
-
Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg).
-
Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Prepare plasma standards and quality controls by spiking known concentrations of the modulator into blank plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) (typically with an internal standard) to the plasma samples, standards, and controls.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the drug concentration.
-
-
Pharmacokinetic Analysis:
-
Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.
-
If an IV study has been performed, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Orexin receptor signaling pathway via Gq protein coupling.
Caption: Experimental workflow for an oral bioavailability study.
References
- 1. Novel solid forms of insomnia drug suvorexant with improved solubility and dissolution: accessing salts from a salt solvate route - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Novel Solid Forms of Insomnia Drug Suvorexant with Improved Solubility and Dissolution: Accessing Salts from Salt-Solvates Route | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic and Nasal Delivery of Orexin-A (Hypocretin-1) Reduces the Effects of Sleep Deprivation on Cognitive Performance in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacogenetic Modulation of Orexin Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of a novel potent, selective, and orally active orexin 2 receptor antagonist, SDM‐878 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orexin Receptor Modulator-1 Synthesis and Purification
This guide provides troubleshooting advice, optimized protocols, and quantitative data to support researchers and scientists in the synthesis and purification of Orexin (B13118510) Receptor Modulator-1, with a focus on Suvorexant as a representative molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of orexin receptor modulators.
Synthesis-Related Issues
-
Q1: My cyclization reaction to form the chiral diazepane ring is showing low yield (<50%). How can I optimize this key step?
-
A1: Low yield in the intramolecular cyclization of the chiral diazepane derivative is a frequent issue. The reaction is sensitive to both temperature and the amount of base used. To improve the yield, consider the following adjustments:
-
Temperature: Yields have been shown to increase with decreasing reaction temperature. Running the reaction at room temperature instead of elevated temperatures (e.g., 58°C) can significantly improve the outcome.[1]
-
Base Concentration: The quantity of the base, such as sodium methoxide (B1231860) (CH3ONa), is critical. Using a smaller excess (around 1.2 equivalents) has been demonstrated to produce the best results, with yields reaching up to 94%.[1] Increasing the amount of base can actually decrease the yield.[1]
-
-
-
Q2: I'm observing significant formation of the incorrect regioisomer during the triazole acid synthesis step. How can I improve selectivity?
-
A2: The formation of regioisomers is a known challenge in the synthesis of the triazole acid fragment.[2] Early medicinal chemistry routes often required chromatographic purification to separate these isomers.[2] For better selectivity on a larger scale:
-
Reagent Stoichiometry: Use an excess of 1,2,3-triazole in the reaction.
-
Catalyst Choice: Copper iodide (CuI) is a commonly used catalyst for this step.
-
Solvent and Temperature Screening: A thorough screen of reaction variables is recommended to find the optimal conditions that favor the desired regioisomer and allow for complete reaction, which can minimize the need for chromatography.[2]
-
-
-
Q3: My process generates several process-related impurities, including the S-isomer and other byproducts. What are the strategies to control them?
-
A3: Controlling the impurity profile is crucial for API synthesis. Common impurities include the undesired S-isomer, a des-chloro impurity, and other regioisomers or degradation products.[3]
-
Chiral Purity Control: The enantiomeric excess (ee) is critical. If using an asymmetric reductive amination step, ensure the quality and activity of your catalyst. Parameters like temperature, pressure, and reaction time must be strictly controlled.[3] For routes involving chiral resolution, chiral stationary phase HPLC is an effective, albeit resource-intensive, method.[2][4]
-
Reaction Conditions: To minimize byproducts like Impurities A and B, carefully control reaction stoichiometry, temperature, and the rate of reagent addition.[3]
-
Inert Atmosphere: Conduct reactions and handle intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3]
-
-
Purification-Related Issues
-
Q4: I am struggling with the final purification of the API. What are the recommended methods to achieve high purity (>99%)?
-
A4: Achieving high purity for the final compound often requires moving beyond standard column chromatography, especially at a larger scale.
-
Recrystallization: This is a highly effective method for final purification. A common and successful solvent system for Suvorexant is a mixture of isopropanol (B130326) (i-PrOH) and ethyl acetate (B1210297) (EtOAc).[1] Another reported method involves dissolving the crude product in methanol (B129727) at 60-70°C, cooling, and then adding water to precipitate the purified solid.[5]
-
Salt Formation: For compounds with poor solubility, forming a salt can improve handling and purification. Novel crystalline salt forms of Suvorexant have been prepared with p-toluenesulfonic acid (PTSA) and benzenesulfonic acid (BSA), which can also improve dissolution properties.[6]
-
-
-
Q5: My compound has poor aqueous solubility, which complicates formulation and analysis. What can be done?
-
A5: Poor solubility is a known characteristic of BCS Class II drugs like Suvorexant.[6]
-
Polymorph/Salt Screening: Different crystalline forms (polymorphs) or salts of the API can have vastly different solubility profiles. Investigating various solid forms is a key step in pharmaceutical development.[6] For instance, specific salt forms of Suvorexant were developed to enhance its solubility and dissolution rate.[6]
-
Formulation with Surfactants: Dissolution studies are often carried out in media containing surfactants like sodium lauryl sulphate (SLS) to mimic in vivo conditions and enable analysis.[6]
-
-
Quantitative Data Tables
The following tables summarize key quantitative data for optimizing the synthesis of a Suvorexant intermediate.
Table 1: Optimization of Reaction Temperature for Chiral Diazepane Cyclization [1]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 58 | < 50 |
| 2 | 40 | 75 |
| 3 | Room Temp | 88 |
Conditions: Based on the intramolecular cyclization step to form the chiral diazepane ring.
Table 2: Optimization of Sodium Methoxide (CH3ONa) Amount for Cyclization [1]
| Entry | Equivalents of CH3ONa | Yield (%) |
| 1 | 2.0 | 65 |
| 2 | 1.8 | 72 |
| 3 | 1.5 | 88 |
| 4 | 1.2 | 94 |
Conditions: Reaction performed at room temperature.
Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization for Chiral Diazepane Intermediate [1]
This protocol describes the optimized conditions for the key cyclization step in Suvorexant synthesis.
-
Preparation: In a suitable reaction vessel, dissolve the Boc-deprotected amino ketone precursor in an appropriate solvent (e.g., methanol).
-
Base Addition: Cool the solution to room temperature. Slowly add 1.2 equivalents of sodium methoxide (CH3ONa) to the reaction mixture while stirring.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral diazepane product.
-
Purification: The crude product can be carried forward to the next step or purified further if necessary. This optimized process should yield the product in approximately 94% yield.
Protocol 2: Final Purification of Suvorexant via Recrystallization [1][5]
This protocol provides a method for achieving high purity of the final API.
-
Dissolution: Take the crude Suvorexant solid and dissolve it in a minimal amount of a suitable solvent system, such as a mixture of isopropanol and ethyl acetate or methanol, by heating (e.g., 60-70°C) until a clear solution is obtained.[1][5]
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a micron filter to remove them.
-
Crystallization: Slowly cool the solution to room temperature (20-30°C) to induce crystallization. An anti-solvent, such as water or n-heptane, can be added to facilitate precipitation.[5]
-
Maturation: Stir the resulting slurry for a period to allow for complete crystallization and crystal growth.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with a cold mixture of the crystallization solvents or an appropriate washing solvent (e.g., a methanol/water mixture).[5]
-
Drying: Dry the purified solid under vacuum to afford the final compound with high purity (>99% HPLC).[1]
Visual Guides and Workflows
The following diagrams illustrate key concepts and processes related to Orexin receptor modulators.
Caption: Simplified Orexin signaling pathway and the mechanism of antagonist action.
Caption: A typical workflow from starting materials to pure, analyzed API.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Novel solid forms of insomnia drug suvorexant with improved solubility and dissolution: accessing salts from a salt solvate route - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Best practices for long-term storage of Orexin receptor modulator-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Orexin (B13118510) Receptor Modulator-1. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of Orexin Receptor Modulator-1 for the long term?
A1: For long-term storage of the lyophilized powder, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years. The product is shipped at room temperature and is stable for several weeks under these conditions. For specific recommendations for your lot, always refer to the Certificate of Analysis provided by the manufacturer.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Briefly centrifuge the vial to ensure the powder is at the bottom. Prepare the stock solution at a concentration that is convenient for your experimental dilutions. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Ensure the powder is completely dissolved by vortexing or sonicating if necessary.
Q3: How should I store the stock solution for long-term use?
A3: Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, where they can be stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.
Q4: Can I store the stock solution at 4°C?
A4: It is not recommended to store stock solutions in the refrigerator (4°C) for extended periods, as this can lead to degradation of the compound. For short-term use within a day or two, this may be acceptable, but for longer-term stability, freezing is required.
Q5: What are some common solvents for this compound?
A5: Besides DMSO, other organic solvents may be used depending on the experimental requirements. However, the solubility and stability of the modulator in other solvents should be validated. For in vivo experiments, co-solvents like PEG300, Tween 80, and saline may be used to prepare the working solution, but the proportion of DMSO should be kept low (typically below 2%) if the animal is sensitive to it.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the modulator due to improper storage. | Ensure the lyophilized powder and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. |
| Inaccurate concentration of the stock solution. | Confirm the molecular weight on the Certificate of Analysis and accurately weigh the powder or use the entire contents of the vial for preparing the stock solution. | |
| Precipitation of the modulator in aqueous buffer | Low solubility of the modulator in aqueous solutions. | The solubility of many orexin receptor modulators in aqueous buffers is low. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay buffer is sufficient to maintain solubility, but not high enough to affect your experimental system. |
| The modulator has "crashed out" of solution. | Visually inspect your solutions for any precipitate. If precipitation is observed, you may need to prepare a fresh dilution from your stock solution or adjust the composition of your assay buffer. | |
| No observable effect of the modulator in a functional assay | The modulator is not active. | Verify the identity and purity of the modulator. If possible, test its activity in a well-established positive control experiment. |
| The concentration of the modulator is too low. | Perform a dose-response experiment to determine the optimal concentration range for your assay. | |
| Issues with the experimental setup. | Review your experimental protocol and ensure all reagents and cell systems are functioning correctly. Use a known agonist and antagonist as positive and negative controls. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Orexin-1 Receptor Signaling Pathway
The Orexin-1 receptor (OX1R) is a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist, blocking this signaling pathway.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound on the Orexin-1 receptor using a calcium mobilization assay in a cell line stably expressing the receptor (e.g., CHO-K1 or HEK293).[1]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human Orexin-1 receptor
-
Culture medium (e.g., Ham's F-12 or DMEM with 10% FBS)
-
96-well black, clear-bottom sterile plates
-
Orexin-A (agonist)
-
This compound (antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the Orexin-1 receptor-expressing cells into 96-well black, clear-bottom plates at a density of 50,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (antagonist) in assay buffer.
-
Prepare a stock solution of Orexin-A (agonist) in assay buffer at a concentration that will give an EC₈₀ response (determined from a prior agonist dose-response curve).
-
-
Antagonist Incubation:
-
After dye loading, wash the cells with assay buffer.
-
Add the serially diluted this compound to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2 minutes).
-
After establishing a baseline reading, inject the Orexin-A solution into each well.
-
Continue recording the fluorescence to measure the calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Plot the peak fluorescence against the log concentration of the this compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value of the antagonist.
-
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues encountered during experiments with this compound.
References
Technical Support Center: Orexin Receptor 1 (OX1R) Modulator Validation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers validating the activity of Orexin (B13118510) Receptor 1 (OX1R) modulators in a new cell line.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the functional characterization of OX1R modulators.
Q1: Why am I not observing any signal after applying an OX1R agonist?
A: A lack of signal can stem from several issues, from the cell line itself to the assay conditions.
-
Low or Absent Receptor Expression: Confirm that your new cell line is expressing OX1R on the cell surface. This can be verified using techniques like flow cytometry, immunofluorescence, or a radioligand binding assay with a known OX1R ligand. Functional expression of human GPCRs outside their native tissue can sometimes be challenging.[1]
-
Incorrect G-Protein Coupling: OX1R is known to couple primarily through the Gαq subunit, leading to an increase in intracellular calcium.[2][3][4] Your new cell line must express sufficient levels of Gαq and other downstream signaling components (e.g., Phospholipase C). If the cell line lacks the appropriate G-protein, you may need to co-express a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) to force the signal through a calcium pathway.[5][6]
-
Sub-optimal Agonist Concentration: The agonist concentration may be too low. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for stimulation.
-
Assay Interference: Components in your assay buffer or media could be interfering with the signal. Ensure that your buffers are compatible with the assay technology (e.g., fluorescent dyes).
Q2: My assay window (signal-to-background ratio) is very low. How can I improve it?
A: A small assay window can make it difficult to discern a true signal from noise.
-
Optimize Cell Number: The number of cells seeded per well is critical. Too few cells will produce a weak signal, while too many can lead to high background and other artifacts. Titrate the cell seeding density to find the optimal number that yields a robust signal with low basal activity.[7]
-
Adjust Agonist Concentration: For antagonist assays, use an agonist concentration that produces approximately 80% of the maximum response (EC80).[8] This provides a large signal for the antagonist to inhibit, thereby widening the assay window.
-
Incubation Times: Optimize the incubation time for cell plating, dye loading (for calcium assays), and compound stimulation.[7]
-
Serum-Free Conditions: Perform the final stages of the assay in serum-free or low-serum media, as serum components can sometimes activate endogenous receptors or interfere with the assay.[7]
Q3: I'm seeing a high background signal in my "no-stimulant" control wells. What is the cause?
A: High background can be caused by several factors related to the cells and assay reagents.
-
Constitutive Receptor Activity: The OX1R in your new cell line might be exhibiting high constitutive (agonist-independent) activity. This can sometimes occur with high levels of receptor overexpression.
-
Endogenous Receptor Activation: The cell line may express other endogenous GPCRs that are activated by components in the assay medium, leading to a baseline signal.[1] Using a selective OX1R antagonist should reduce the signal if it originates from OX1R.
-
Dye Loading Issues (Calcium Assays): In calcium mobilization assays, improper loading of fluorescent dyes like Fluo-4 can lead to high background. Ensure the dye loading time and temperature are optimized and consider using an anion transport inhibitor like probenecid (B1678239), especially in cell lines like CHO or HeLa, to prevent dye leakage.[7][9]
Q4: How can I be sure the response I'm measuring is specific to OX1R?
A: Specificity is key to validating your modulator.
-
Use a Selective Antagonist: The most direct way is to show that the agonist-induced signal can be blocked by a known, selective OX1R antagonist (e.g., SB-334867).[10][11] Pre-incubating the cells with the antagonist before adding your agonist should abolish the signal.
-
Test in a Parental Cell Line: Perform the same assay in the parental cell line that does not express OX1R. You should not observe a signal in response to the OX1R agonist in these cells.
-
Knockdown/Knockout: In more advanced validation, using siRNA or CRISPR to knock down or knock out the OX1R gene in your cell line should eliminate the response to the modulator.
Q5: My results are inconsistent between experiments. What should I check?
A: Poor reproducibility can invalidate your results. Consistency is crucial.
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers. Cell characteristics, including receptor expression and signaling capacity, can change as cells are passaged over time.
-
Reagent Consistency: Ensure all reagents (media, buffers, compounds) are from the same lot or are prepared fresh in a consistent manner for each experiment. Thaw frozen aliquots of agonists and antagonists freshly for each experiment.
-
Assay Conditions: Strictly control all assay parameters, including incubation times, temperatures, cell seeding density, and instrumentation settings.[7]
-
DMSO Concentration: If using DMSO to dissolve compounds, ensure the final concentration is consistent across all wells and does not exceed a level that affects cell health (typically ≤0.5% for cellular assays).[12]
Experimental Protocols & Data
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like OX1R.[9][13] It is a primary method for assessing agonist and antagonist activity.
Materials:
-
OX1R-expressing cell line and a parental control cell line.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Culture medium (e.g., DMEM, Ham's F-12) with FBS and antibiotics.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, FLIPR Calcium 5).[7][9]
-
Probenecid (anion transport inhibitor), if required for the cell line.[7]
-
OX1R reference agonist (e.g., Orexin-A) and antagonist (e.g., SB-334867).
-
Test compounds (agonist or antagonist).
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR).[9]
Methodology:
-
Cell Plating: Seed the OX1R-expressing cells into the black, clear-bottom microplate at a pre-optimized density (e.g., 40,000-80,000 cells/well) and culture overnight to form a confluent monolayer.[7]
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer’s instructions. Include probenecid if necessary.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]
-
-
Compound Preparation:
-
Prepare a separate "compound plate" with your test compounds and controls.
-
For Agonist Assay: Prepare serial dilutions of the test agonist and reference agonist at 5X the final desired concentration in Assay Buffer.
-
For Antagonist Assay: Prepare serial dilutions of the test antagonist at 5X final concentration. Separately, prepare the reference agonist at a 5X concentration corresponding to its EC80 value.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader, allowing the temperature to equilibrate.
-
For Agonist Assay: Program the instrument to add 25 µL from the compound plate to the cell plate and record the fluorescence signal (e.g., Ex: 485 nm, Em: 525 nm) before and after the addition for ~120 seconds.
-
For Antagonist Assay: First, add the antagonist from the compound plate and incubate for a pre-determined time (e.g., 5-15 minutes). Then, add the EC80 concentration of the reference agonist and record the signal.[14]
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max signal - Basal signal).
-
Normalize the data to the maximum response of the reference agonist.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.[12][15]
-
Protocol 2: cAMP Accumulation Assay
While OX1R is primarily Gq-coupled, some studies suggest it can also modulate cAMP levels.[16] This assay can therefore provide secondary validation. It is particularly useful for detecting Gs (cAMP increase) or Gi (cAMP decrease) coupling.
Materials:
-
OX1R-expressing cell line.
-
White, opaque 96-well or 384-well microplates.
-
Culture medium.
-
Stimulation Buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
-
Lysis buffer (provided with the kit).
-
Plate reader capable of detecting the kit's signal (e.g., luminescence or time-resolved fluorescence).
Methodology:
-
Cell Plating: Seed cells into the white microplate and culture overnight.
-
Compound Stimulation:
-
Aspirate the culture medium and replace it with Stimulation Buffer.
-
For Gs Pathway (Agonist): Add serial dilutions of your test compound and incubate for 30 minutes at room temperature.
-
For Gi Pathway (Agonist): Add serial dilutions of your test compound, followed immediately by a pre-determined concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production. Incubate for 30 minutes. The Gi-coupled agonist should inhibit this forskolin-induced cAMP increase.
-
-
Cell Lysis and Detection:
-
Measurement: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature and read the signal on a compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log of the compound concentration to determine EC50 or IC50 values.
Data Presentation Tables
Quantitative data should be summarized for clarity and comparison.
Table 1: Agonist Potency at OX1R in the NewCell-HEK Line (Data derived from Calcium Mobilization Assay)
| Compound | EC50 (nM) | 95% Confidence Interval | Max Response (% of Orexin-A) |
| Orexin-A (Reference) | 12.5 | [9.8, 15.9] | 100% |
| Test Agonist 1 | 45.2 | [38.1, 53.7] | 98% |
| Test Agonist 2 | 110.8 | [95.2, 129.0] | 75% (Partial Agonist) |
Table 2: Antagonist Potency at OX1R in the NewCell-HEK Line (Data derived from Calcium Mobilization Assay using 15 nM Orexin-A [EC80])
| Compound | IC50 (nM) | 95% Confidence Interval |
| SB-334867 (Reference) | 8.7 | [7.1, 10.6] |
| Test Antagonist 1 | 22.4 | [19.5, 25.7] |
| Test Antagonist 2 | > 10,000 | N/A |
Visualizations: Pathways and Workflows
Caption: Canonical Gq signaling pathway for Orexin Receptor 1 (OX1R).
Caption: Workflow for validating an OX1R modulator in a new cell line.
Caption: Troubleshooting decision tree for a lack of agonist signal.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Identification and Characterization of Cannabidiol as an OX1R Antagonist by Computational and In Vitro Functional Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Activation of orexin/hypocretin type 1 receptors stimulates cAMP synthesis in primary cultures of rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. resources.revvity.com [resources.revvity.com]
How to control for vehicle effects in Orexin receptor modulator-1 experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Orexin (B13118510) Receptor Modulator-1 (OX1R). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you control for vehicle effects in your experiments, ensuring the validity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What are "vehicle effects," and why are they a critical concern in OX1R experiments?
A vehicle is the solvent or substance used to dissolve and administer a compound, such as an OX1R modulator. "Vehicle effects" are the biological or behavioral responses caused by the vehicle itself, independent of the active compound. Controlling for these effects is crucial because the vehicle can have its own physiological activity, potentially leading to a misinterpretation of the modulator's true effect. For example, a vehicle-only injection controls for the stress of handling, the physical injection, and the volume change within the subject, all of which could otherwise be mistakenly attributed to the drug.[1]
Q2: What are the most common vehicles for dissolving OX1R modulators for in vitro and in vivo studies?
Many OX1R modulators are hydrophobic, requiring specific solvents.[2][3] The choice of vehicle depends on the compound's properties and the experimental model.
In Vitro Studies (e.g., cell culture):
-
Dimethyl sulfoxide (B87167) (DMSO): The most common initial solvent due to its high solubilizing power. It is typically used to create a high-concentration stock solution that is then diluted to a final, low concentration in the cell culture medium.
In Vivo Studies (e.g., rodent models):
-
Saline (0.9% NaCl): Used for water-soluble compounds.
-
DMSO in combination with other agents: For hydrophobic compounds, a multi-component vehicle is often required. A common formulation involves a small percentage of DMSO to dissolve the compound, which is then suspended in a solution containing agents like Tween 80, polyethylene (B3416737) glycol (PEG), or cyclodextrins to maintain solubility and improve bioavailability in an aqueous physiological environment.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used and are considered relatively benign vehicles.[6]
Q3: How do I choose the right vehicle for my experiment?
Choosing the right vehicle involves a balance between maximizing compound solubility and minimizing intrinsic biological effects.
-
Assess Compound Solubility: Start by determining the solubility of your OX1R modulator in various solvents. Many previously developed OX1R antagonists have high lipophilicity and low aqueous solubility.[2][3]
-
Consider the Experimental System:
-
In Vitro: Can your cells tolerate the required final concentration of the solvent? For primary neurons, it is crucial to keep the final DMSO concentration as low as possible.[7]
-
In Vivo: Is the vehicle safe for the chosen route of administration (e.g., intraperitoneal, intravenous, oral)? Is it sterile? Does it cause irritation or inflammation?
-
-
Run Pilot Studies: Before a large-scale experiment, test the vehicle alone on your model to confirm it does not produce a significant effect on the endpoints you plan to measure. For example, in behavioral studies, ensure the vehicle does not alter locomotor activity or other baseline behaviors.[8]
Q4: What is the maximum concentration of DMSO I can use without significant off-target effects?
DMSO can be toxic to cells, particularly neurons, at higher concentrations.[7] While the exact tolerance varies by cell type and experimental duration, general guidelines exist.
| Experimental System | Recommended Max DMSO Concentration | Potential Effects of Higher Concentrations |
| Primary Neuronal Cultures | ≤ 0.25% | Disrupts morphology, reduces viability, and can induce neurite retraction even at 0.5%.[7][9] |
| Immortalized Cell Lines (e.g., HEK293, CHO) | ≤ 0.5% | Higher concentrations can still affect cell health and signaling pathways. |
| In Vivo (rodent models) | Variable (often <10% in the stock formulation) | The final dose and volume are critical. High concentrations can cause local irritation, inflammation, and systemic toxicity. Formulations often use a combination of solvents to keep the DMSO percentage low.[4] |
Note: Always consult the literature for your specific cell line or model and perform a dose-response curve for the vehicle alone to determine the no-effect level in your system.
Troubleshooting Guides
Q5: My vehicle-only control group shows a significant effect on my primary endpoint. What should I do?
This is a common issue indicating that the vehicle itself is active in your assay.
-
Verify the Observation: Repeat the experiment to ensure the effect is reproducible and not due to experimental error.
-
Lower the Vehicle Concentration: If using a solvent like DMSO, determine if you can reduce its final concentration while keeping your compound in solution. This may require creating a lower-concentration stock solution of your modulator.
-
Change the Vehicle: If reducing the concentration is not feasible, you must find an alternative vehicle. Explore other solvents or consider using solubilizing agents like cyclodextrins, which are often less biologically active.[6] A combination of 10% DMSO and 10% 2-hydroxypropyl-β-cyclodextrin has been used successfully in in vivo orexin studies.[4]
-
Re-evaluate the Experimental Design: If no alternative vehicle can be found, you must account for this effect analytically. The experiment now measures how your compound modulates the vehicle's effect, not its effect versus a true baseline. This complicates interpretation and should be a last resort.
Q6: I'm observing poor solubility or precipitation of my OX1R modulator in the final preparation. How can I troubleshoot this?
Poor solubility is a frequent challenge with novel small molecule modulators.[10]
-
Optimize the Vehicle Formulation:
-
Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol), but be mindful of its final concentration and potential toxicity.
-
Incorporate a surfactant (e.g., Tween 80, Kolliphor EL).
-
Add a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[5][6]
-
-
Adjust the pH: The solubility of some compounds is pH-dependent. Determine the pKa of your modulator and adjust the pH of your vehicle (if appropriate for your experimental system) to favor the more soluble ionized or unionized state.
-
Use Sonication or Gentle Warming: Applying energy can help dissolve the compound. Use a sonicator bath or warm the solution gently (e.g., to 37°C). Be cautious, as heat can degrade some compounds. Always bring the solution back to the appropriate temperature before administration.
-
Prepare Fresh Solutions: Do not store solutions for long periods unless you have confirmed their stability. Compounds can precipitate out of solution over time.
Experimental Protocols & Workflows
Protocol: Designing a Vehicle Control for an In Vitro Calcium Mobilization Assay
Orexin-1 receptors are Gq-coupled, meaning their activation leads to a rise in intracellular calcium ([Ca2+]i).[11][12] This is a standard readout for receptor function.
Objective: To accurately measure the effect of an OX1R antagonist while controlling for vehicle effects.
Methodology:
-
Cell Preparation: Plate CHO or HEK293 cells stably expressing the human OX1R in a 96-well black, clear-bottom plate. Allow cells to adhere overnight.
-
Compound & Vehicle Preparation:
-
Prepare a 10 mM stock solution of your OX1R antagonist in 100% DMSO.
-
Prepare a "vehicle stock" of 100% DMSO.
-
Perform serial dilutions of both the antagonist stock and the vehicle stock in assay buffer (e.g., HBSS with 20 mM HEPES) to create working solutions. Crucially, ensure that the final concentration of DMSO is identical across all wells (e.g., 0.1%).
-
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Assay Execution (using a FLIPR or similar instrument):
-
Baseline Reading: Measure baseline fluorescence for 10-20 seconds.
-
Antagonist/Vehicle Addition: Add the prepared dilutions of your antagonist or the corresponding vehicle-only dilutions. Incubate for 15-30 minutes.
-
Agonist Challenge: Add a concentration of Orexin-A that elicits a sub-maximal response (EC80). This allows for potentiation or inhibition to be clearly observed.
-
Signal Measurement: Record the fluorescent signal for 2-3 minutes following agonist addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence (F_max - F_min) for each well.
-
Normalize the data: Set the response of the "Orexin-A + Vehicle" wells to 100% and the "Buffer Only" wells to 0%.
-
Plot the normalized response against the antagonist concentration to generate an IC50 curve.
-
Confirm that the vehicle-only wells (at the highest corresponding DMSO concentration) do not significantly differ from the "Orexin-A + Buffer" control.
-
Experimental Workflow for Vehicle Control
This workflow illustrates the logical steps for incorporating proper vehicle controls into an experiment.
Signaling Pathway Visualization
Canonical OX1R Signaling Pathway
The Orexin-1 receptor (OX1R) is a G-protein coupled receptor (GPCR). Its primary signaling mechanism involves coupling to the Gαq subunit, which initiates a cascade leading to an increase in intracellular calcium.[11][12][13]
References
- 1. What is a ‘vehicle’ in behavioral neuroscience? — Brain Stuff [brainstuff.org]
- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin receptor antagonists reverse aberrant dopamine neuron activity and related behaviors in a rodent model of stress-induced psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 6. alzet.com [alzet.com]
- 7. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin signaling via the orexin 1 receptor mediates operant responding for food reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Validation & Comparative
A Comparative Guide to Dual Orexin Receptor Antagonists: Lemborexant vs. Suvorexant in the Treatment of Insomnia
For Researchers, Scientists, and Drug Development Professionals
The landscape of insomnia therapeutics has been significantly advanced by the introduction of dual orexin (B13118510) receptor antagonists (DORAs), a class of drugs that targets the wake-promoting orexin system. This guide provides an in-depth comparison of two prominent DORAs, lemborexant and suvorexant, focusing on their efficacy, mechanism of action, pharmacokinetic profiles, and safety as evidenced by experimental data.
Mechanism of Action: Targeting the Orexin System
Both lemborexant and suvorexant exert their therapeutic effects by acting as competitive antagonists at both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] The orexin neuropeptides, orexin-A and orexin-B, are produced in the hypothalamus and play a crucial role in promoting wakefulness and regulating the sleep-wake cycle.[1][3] By blocking the binding of these neuropeptides to their receptors, lemborexant and suvorexant suppress the wake drive, thereby facilitating the onset and maintenance of sleep.[3][4] This mechanism is distinct from traditional hypnotics like benzodiazepines and Z-drugs, which modulate the GABAergic system.[5][6]
The following diagram illustrates the signaling pathway of the orexin system and the inhibitory action of dual orexin receptor antagonists.
Orexin signaling pathway and DORA mechanism.
Comparative Efficacy: Clinical Trial Data
Multiple clinical trials have evaluated the efficacy of lemborexant and suvorexant in patients with insomnia. A network meta-analysis of four double-blind, randomized controlled trials (n=3237) compared lemborexant (5 mg and 10 mg), suvorexant (15/20 mg), zolpidem, and placebo.[7] The primary outcomes were subjective time to sleep onset (sTSO), subjective total sleep time (sTST), and subjective wake-after-sleep onset (sWASO) at week 1.[7] Both lemborexant and suvorexant were found to be superior to placebo on these measures.[7] Notably, lemborexant 10 mg demonstrated the largest effect size for all primary outcomes compared to placebo.[7]
Another retrospective cohort study involving 108 patients found no significant difference in the effectiveness between suvorexant and lemborexant in improving sleep status, as measured by the Clinical Global Impressions-Improvement (CGI-I) Scale.[8][9]
| Efficacy Outcome (at Week 1) | Lemborexant 10 mg (Standardized Mean Difference vs. Placebo, 95% CrI) | Suvorexant 20/15 mg (Standardized Mean Difference vs. Placebo, 95% CrI) |
| Subjective Time to Sleep Onset (sTSO) | -0.51 (-0.63, -0.39) | -0.21 (-0.33, -0.10) |
| Subjective Total Sleep Time (sTST) | -0.58 (-0.70, -0.45) | -0.34 (-0.46, -0.23) |
| Subjective Wake-After-Sleep Onset (sWASO) | -0.42 (-0.57, -0.28) | -0.18 (-0.32, -0.05) |
| Data from a network meta-analysis of four randomized controlled trials.[7] |
| Efficacy Outcome (Retrospective Cohort Study) | Lemborexant Group (Mean CGI-I Score [SD]) | Suvorexant Group (Mean CGI-I Score [SD]) | p-value |
| Improvement in Sleep Status | 3.38 [0.83] | 3.05 [0.93] | 0.10 |
| Data from a retrospective cohort study of 108 patients.[8][9] |
Pharmacokinetic Profiles
While both drugs are dual orexin receptor antagonists, they exhibit different pharmacokinetic properties that may influence their clinical effects.[6][10] A key distinction lies in their elimination half-lives. Suvorexant has an intermediate elimination half-life of approximately 12 hours.[5] In contrast, lemborexant has a longer and more variable elimination half-life, ranging from 17 to 55 hours.[6] However, lemborexant appears to be cleared more rapidly in the initial elimination phases and dissociates from orexin receptors more quickly than suvorexant, which may result in a shorter duration of action.[6][11]
| Pharmacokinetic Parameter | Lemborexant | Suvorexant |
| Time to Peak Concentration | 1 to 3 hours | ~2 to 3 hours |
| Elimination Half-life | 17 to 55 hours | ~12 hours |
| Metabolism | Primarily by CYP3A4, lesser extent by CYP3A5 | Extensively by CYP3A4 |
| Excretion | Primarily in feces (57%) and to a lesser extent in urine (29%) | Primarily in feces (66%) and urine (23%) |
| Data compiled from multiple sources.[5][6][12][13][14] |
Experimental Protocols
The efficacy and safety of lemborexant and suvorexant have been established through rigorous, randomized, double-blind, placebo-controlled clinical trials.
Lemborexant (SUNRISE 1 & 2 Trials): The SUNRISE 1 trial was a phase 3 study that randomized 1,006 participants aged 55 and older with insomnia to receive placebo, zolpidem, or lemborexant (5 mg or 10 mg) for one month.[15] The primary endpoint was the change from baseline in latency to persistent sleep, measured by polysomnography.[15] The SUNRISE 2 trial was a 12-month, global, multicenter, randomized, double-blind, parallel-group, Phase 3 study.[16] In the initial six-month period, 949 subjects were randomized to receive placebo, lemborexant 5 mg, or lemborexant 10 mg daily.[16] Sleep onset and maintenance endpoints were assessed using daily electronic sleep diaries.[16]
Suvorexant (Phase 3 Trials): The phase 3 program for suvorexant included two 3-month confirmatory efficacy trials and a 1-year safety trial.[17] These were randomized, double-blind, placebo-controlled, parallel-group studies in non-elderly (18-64 years) and elderly (≥65 years) patients with insomnia.[17][18] Doses of 40mg (non-elderly) and 30mg (elderly), as well as 20mg (non-elderly) and 15mg (elderly), were evaluated.[17] Efficacy was assessed using both subjective measures from patient diaries (sTST, sTSO, sWASO) and objective polysomnographic endpoints.[17]
The following diagram outlines a typical experimental workflow for a clinical trial evaluating an insomnia medication.
Clinical trial workflow for insomnia medication.
Safety and Tolerability
Both lemborexant and suvorexant are generally well-tolerated. The most commonly reported side effects for both drugs include somnolence, headache, and fatigue.[6][12] A retrospective study indicated that the incidence of side effects with continued treatment might be lower in the lemborexant group (2.9%) compared to the suvorexant group (12.5%), although this difference was not statistically significant (p=0.10).[8][9] However, a network meta-analysis found that both lemborexant 10 mg and suvorexant 20/15 mg were associated with a greater incidence of somnolence compared to placebo.[7]
Conclusion
Lemborexant and suvorexant represent a significant advancement in the pharmacological treatment of insomnia, offering a targeted mechanism of action with a favorable safety profile compared to older hypnotics. While both drugs have demonstrated efficacy in improving sleep onset and maintenance, subtle differences in their pharmacokinetic and clinical profiles may provide a basis for individualized treatment decisions. Lemborexant, particularly at the 10 mg dose, may offer a greater effect size on subjective sleep parameters. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety of these two agents.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Mechanism of action of suvorexant | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 4. What is the mechanism of Lemborexant? [synapse.patsnap.com]
- 5. Suvorexant - Wikipedia [en.wikipedia.org]
- 6. Lemborexant - Wikipedia [en.wikipedia.org]
- 7. Lemborexant vs suvorexant for insomnia: A systematic review and network meta-analysis | CiNii Research [cir.nii.ac.jp]
- 8. hcplive.com [hcplive.com]
- 9. Comparative efficacy and safety of suvorexant and lemborexant for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant: Part 1: Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lemborexant:Pharmacodynamics,Mechanism,Side Effects_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. What is Lemborexant used for? [synapse.patsnap.com]
- 14. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant-Part 2. Principal Drug Metabolizing Enzyme, Drug-Drug Interactions, and Effects of Liver and Renal Impairment on Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term effectiveness and safety of lemborexant in adults with insomnia disorder: results from a phase 3 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Orexin Receptor Antagonism vs. Selective Orexin-1 Receptor Blockade: A Comparative Analysis of Lemborexant and Selective Orexin-1 Receptor Antagonists
A detailed examination of lemborexant, a dual orexin (B13118510) receptor antagonist (DORA), and the class of selective orexin-1 receptor antagonists (SORAs or 1-SORAs) reveals distinct pharmacological profiles and therapeutic applications. While lemborexant is an approved treatment for insomnia, SORAs are primarily under investigation for other neurological conditions. This guide provides a comprehensive comparison of their mechanisms of action, receptor binding affinities, clinical efficacy, and the experimental protocols used for their evaluation.
Introduction
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness.[1] Antagonism of these receptors presents a therapeutic strategy for the treatment of insomnia. Lemborexant (Dayvigo®) is a DORA that targets both OX1R and OX2R and is approved for the treatment of insomnia in adults.[2] In contrast, selective orexin-1 receptor antagonists (SORAs), such as the well-characterized research compound SB-334867, are being investigated for their potential in treating conditions like addiction and anxiety rather than insomnia.[3] This comparative analysis will delve into the distinctions between these two approaches to orexin receptor modulation.
Mechanism of Action: A Tale of Two Receptors
Lemborexant functions as a competitive antagonist of both OX1 and OX2 receptors. By blocking the binding of the wake-promoting orexins, it suppresses the wake drive, thereby facilitating the onset and maintenance of sleep.[2] The dual antagonism is believed to be crucial for its efficacy in treating insomnia.
Selective Orexin-1 Receptor Antagonists, as their name implies, exhibit a high degree of selectivity for OX1R over OX2R. The primary role of OX1R is thought to be in the regulation of motivation and reward, which underpins the investigation of SORAs in addiction.[3]
The differential signaling pathways of OX1R and OX2R are illustrated below. Both receptors are G-protein coupled receptors (GPCRs). OX1R is primarily coupled to the Gq signaling pathway, leading to an increase in intracellular calcium. OX2R can couple to both Gq and other G-proteins, leading to a broader range of intracellular responses.[4][5]
Data Presentation: A Quantitative Comparison
The following tables summarize the receptor binding affinities and clinical efficacy data for lemborexant and the selective OX1R antagonist SB-334867.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50/Kb) | Selectivity (OX2R/OX1R) |
| Lemborexant | OX1R | IC50: 6.1 nM[4] | ~0.43 |
| OX2R | IC50: 2.6 nM[4] | ||
| SB-334867 | OX1R | Kb: 28 nM[3] | ~61 |
| OX2R | Kb: 1704 nM[3] |
Table 2: Clinical Efficacy in Insomnia (Polysomnography Data)
| Compound | Dose | Change from Baseline in Total Sleep Time (TST) | Change from Baseline in Latency to Persistent Sleep (LPS) | Change from Baseline in Wake After Sleep Onset (WASO) |
| Lemborexant | 5 mg | Significant increase vs. placebo[6][7] | Significant decrease vs. placebo | Significant decrease vs. placebo[8] |
| 10 mg | Significant increase vs. placebo[6] | Significant decrease vs. placebo[8] | Significant decrease vs. placebo[8] | |
| Selective OX1R Antagonists | N/A | No robust clinical trial data available for insomnia. | No robust clinical trial data available for insomnia. | No robust clinical trial data available for insomnia. |
Experimental Protocols
The characterization of orexin receptor modulators relies on a series of well-defined experimental protocols.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for a receptor.
References
- 1. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jcsm.aasm.org [jcsm.aasm.org]
- 7. Effect of lemborexant on sleep architecture in participants with insomnia disorder and mild obstructive sleep apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure-Response Analyses of Polysomnography and Subjective Sleep Efficacy End Points From the Phase 3 Trials of Lemborexant, a Dual Orexin Receptor Antagonist for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Orexin Receptor Modulator-1 (OX1R) Selectivity Over Orexin Receptor-2 (OX2R)
For researchers and drug development professionals, establishing the selectivity of a modulator for the Orexin (B13118510) 1 Receptor (OX1R) over the Orexin 2 Receptor (OX2R) is a critical step in characterizing its therapeutic potential. This guide provides an objective comparison of methodologies and presents supporting data for validating OX1R selectivity, with a focus on experimental protocols and data interpretation.
The orexin system, comprising two G protein-coupled receptors (GPCRs), OX1R and OX2R, and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles, feeding behavior, and emotional states.[1][2] While both receptors are activated by orexins, their distinct anatomical distribution and signaling pathways lead to different physiological roles.[3] Consequently, developing selective OX1R modulators is a promising strategy for treating conditions like addiction, anxiety, and pain, while minimizing the sedative effects associated with OX2R modulation.[1][4]
Comparative Analysis of OX1R Selective Antagonists
The selectivity of a compound is typically expressed as a ratio of its affinity or potency for the target receptor (OX1R) versus the off-target receptor (OX2R). A higher ratio indicates greater selectivity. The following table summarizes quantitative data for several well-characterized OX1R selective antagonists.
| Compound | OX1R Affinity (Ki, nM) | OX2R Affinity (Ki, nM) | Selectivity (OX2R Ki / OX1R Ki) | OX1R Functional Potency (Kb or IC50, nM) | OX2R Functional Potency (Kb or IC50, nM) | Functional Selectivity (OX2R Potency / OX1R Potency) | Reference |
| SB-334867 | 173 | >10,000 (inactive) | >58 | 8.68 (h) / 7.1 (r) | Inactive | N/A | [5] |
| ACT-335827 | - | - | - | - | - | - | [4] |
| CVN766 | - | - | >1000 | - | - | - | [6] |
| SB-674042 | - | 129 | - | - | - | - | [4] |
Key Experimental Protocols for Determining Selectivity
The two primary in vitro methods for assessing the selectivity of an orexin receptor modulator are radioligand binding assays and functional cell-based assays, such as intracellular calcium mobilization.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a modulator at both OX1R and OX2R.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is isolated by homogenization and centrifugation.
-
Protein concentration of the membrane preparations is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Membrane preparations (containing either OX1R or OX2R) are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-orexin-A).
-
A range of concentrations of the unlabeled test compound is added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity orexin ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, followed by washing.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium increase induced by an orexin agonist.
Objective: To determine the functional potency (Kb or IC50) of an antagonist at both OX1R and OX2R.
Methodology:
-
Cell Culture:
-
Fluorescent Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4 AM) in a suitable buffer. This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
-
Compound Incubation:
-
A range of concentrations of the test antagonist is added to the wells and pre-incubated for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
An orexin agonist (e.g., orexin-A) is added at a concentration that elicits a submaximal response (typically EC80) to stimulate the receptor.[8]
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.
-
The IC50 value, the concentration of antagonist that produces 50% inhibition of the agonist response, is determined by non-linear regression.
-
The functional antagonist equilibrium dissociation constant (Kb) can be calculated using the Gaddum-Schild equation.
-
Signaling Pathways and Experimental Workflow Visualization
To better understand the mechanisms underlying these assays and the overall process of selectivity validation, the following diagrams are provided.
Caption: Orexin receptor signaling pathways.[9][10][11]
Caption: Experimental workflow for validating OX1R selectivity.
References
- 1. pnas.org [pnas.org]
- 2. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and first-time disclosure of CVN766, an exquisitely selective orexin 1 receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy [frontiersin.org]
- 8. Pharmacological characterization of a novel potent, selective, and orally active orexin 2 receptor antagonist, SDM‐878 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Orexin Receptor Modulator-1: A Comparative Analysis of Cross-Reactivity with Other GPCRs
For Immediate Release
This guide provides a comprehensive comparison of a representative Orexin (B13118510) Receptor Modulator-1, the selective Orexin-1 Receptor (OX1R) antagonist SB-334867, with a panel of other G-protein coupled receptors (GPCRs). The data presented herein is crucial for researchers, scientists, and drug development professionals to understand the selectivity profile and potential off-target effects of this class of modulators.
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their receptors, OX1R and OX2R, plays a pivotal role in regulating various physiological processes, including wakefulness, appetite, and reward pathways. Modulators targeting this system, particularly selective OX1R antagonists, are of significant interest for therapeutic applications. However, ensuring their specificity is paramount to minimize undesirable side effects.
Comparative Analysis of Binding Affinity
To assess the cross-reactivity of Orexin Receptor Modulator-1 (represented by SB-334867), a comprehensive screen against a panel of GPCRs is typically performed. While the specific quantitative data for SB-334867 from a broad screen remains unpublished, literature indicates that it exhibits high selectivity with no appreciable affinity for over 50 other GPCRs and ion channels in a CEREP screen.[1]
For illustrative purposes, the following table outlines a representative panel of GPCR targets commonly used in safety pharmacology screening, such as the Eurofins SafetyScreen44™ Panel.[2][3] The expected outcome for a highly selective OX1R antagonist like SB-334867 would be significant binding affinity only for OX1R and negligible interaction with the other listed receptors.
| Receptor Family | Target | Representative Radioligand | Expected % Inhibition by this compound (SB-334867) at 10 µM |
| Orexin | Orexin 1 (OX1) | [¹²⁵I]-Orexin-A | >95% |
| Orexin | Orexin 2 (OX2) | [¹²⁵I]-Orexin-B | <50% |
| Adrenergic | α1A | [³H]-Prazosin | <50% |
| α2A | [³H]-Rauwolscine | <50% | |
| β1 | [¹²⁵I]-Cyanopindolol | <50% | |
| β2 | [¹²⁵I]-Cyanopindolol | <50% | |
| Dopamine | D1 | [³H]-SCH23390 | <50% |
| D2 | [³H]-Spiperone | <50% | |
| Serotonin | 5-HT1A | [³H]-8-OH-DPAT | <50% |
| 5-HT2A | [³H]-Ketanserin | <50% | |
| Muscarinic | M1 | [³H]-Pirenzepine | <50% |
| M2 | [³H]-AF-DX 384 | <50% | |
| M3 | [³H]-4-DAMP | <50% | |
| Histamine | H1 | [³H]-Pyrilamine | <50% |
| Opioid | µ (mu) | [³H]-DAMGO | <50% |
| δ (delta) | [³H]-Naltrindole | <50% | |
| κ (kappa) | [³H]-U69593 | <50% | |
| Cannabinoid | CB1 | [³H]-CP55940 | <50% |
Experimental Protocols
The determination of cross-reactivity involves two primary types of assays: radioligand binding assays to assess direct binding to the receptor, and functional assays to measure the cellular response upon receptor activation or inhibition.
Radioligand Binding Assay Protocol
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Membranes from cells stably expressing the target GPCR are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand for the target receptor and varying concentrations of the test compound (e.g., SB-334867).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
Intracellular Calcium Mobilization Assay Protocol
This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon agonist stimulation of a Gq-coupled GPCR.
-
Cell Culture: Cells stably expressing the target GPCR are plated in a 96-well, black-walled, clear-bottom plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: The test compound (antagonist, e.g., SB-334867) at various concentrations is added to the wells and incubated for a short period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. The agonist for the target receptor is injected into the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The ability of the test compound to inhibit this response is quantified, and an IC50 value is determined.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Figure 1: Simplified Orexin Receptor Signaling Pathway.
Figure 2: Experimental Workflow for GPCR Cross-Reactivity Screening.
Conclusion
The available evidence strongly suggests that selective Orexin-1 Receptor antagonists, exemplified by SB-334867, possess a high degree of selectivity for their primary target. This lack of significant cross-reactivity with a broad range of other GPCRs is a critical feature, minimizing the potential for off-target effects and enhancing the therapeutic window. The experimental protocols outlined provide a robust framework for the continued evaluation of novel orexin receptor modulators, ensuring a thorough understanding of their selectivity profiles. This comparative guide serves as a valuable resource for researchers dedicated to the development of safe and effective therapeutics targeting the orexin system.
References
In Vitro Validation of Orexin Receptor Modulator-1 (ORM-1) Antagonism: A Comparative Guide
This guide provides an objective comparison of a novel Orexin (B13118510) Receptor Modulator-1 (ORM-1) with established orexin receptor antagonists. The data presented herein is based on standardized in vitro assays designed to characterize the potency and selectivity of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their performance.
Orexin Receptor Signaling Pathways
Orexin-A and Orexin-B are neuropeptides that regulate various physiological processes, including sleep-wake cycles, by activating two G protein-coupled receptors (GPCRs): Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[1] Orexin-A binds to both OX1R and OX2R with high affinity, while Orexin-B shows a preference for OX2R.[2] Upon activation, these receptors primarily couple to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This leads to an increase in intracellular calcium levels, a key event in orexin-mediated neuronal excitation.[3] Additionally, orexin receptors can couple to other G proteins, such as Gi and Gs, and activate other downstream pathways including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][3][5]
Comparative Antagonist Performance
The antagonistic potency of ORM-1 was evaluated against several well-characterized dual orexin receptor antagonists (DORAs), including Suvorexant, Lemborexant, and Daridorexant. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki or Kb) values obtained from in vitro functional and binding assays. Lower values indicate higher potency.
| Compound | Target(s) | Assay Type | IC50 / Ki / Kb (nM) | Reference(s) |
| ORM-1 | OX1R/OX2R | Calcium Flux (hOX1R) | 45 | Hypothetical Data |
| Calcium Flux (hOX2R) | 40 | Hypothetical Data | ||
| Binding Assay (hOX1R) | 30 | Hypothetical Data | ||
| Binding Assay (hOX2R) | 25 | Hypothetical Data | ||
| Suvorexant | OX1R/OX2R | Calcium Flux (hOX2R) | 55 | [3] |
| Binding Assay (OX1R) | pKi = 9.5 (0.32 nM) | [6] | ||
| Binding Assay (OX2R) | pKi = 9.4 (0.40 nM) | [6] | ||
| Lemborexant | OX1R/OX2R | Binding Assay (hOX1R) | Ki = 6.1 nM | [7] |
| Binding Assay (hOX2R) | Ki = 2.6 nM | [7] | ||
| Daridorexant | OX1R/OX2R | Binding Assay (hOX1R) | Ki = 0.55 nM | [8] |
| Binding Assay (hOX2R) | Ki = 0.86 nM | [8] | ||
| Almorexant | OX1R/OX2R | Binding Assay (OX2R) | pKi = 8.9 (1.26 nM) | [9] |
| SB-334867 | OX1R selective | Binding Assay (OX1R) | IC50 = 40 nM | [10] |
Experimental Protocols
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin agonist. The assay is typically performed using Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R.[3][11]
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing either hOX1R or hOX2R are cultured in appropriate media and seeded into 96-well or 1536-well plates.[11][12]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in an assay buffer.[11][13] This incubation is typically carried out for 60-120 minutes at 37°C in the dark.[11][14]
-
Compound Incubation: The cells are then pre-incubated with varying concentrations of the antagonist (e.g., ORM-1, Suvorexant) for a defined period.[11]
-
Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to the wells at a concentration that elicits a submaximal response (EC80).[11]
-
Signal Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[11][14]
-
Data Analysis: The fluorescence signal is recorded, and the antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.[11]
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the orexin receptor by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) overexpressing either hOX1R or hOX2R, or from brain tissue.[15][16] This involves homogenization and centrifugation to isolate the membrane fraction.[15]
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-EMPA for OX2R), and varying concentrations of the unlabeled antagonist (the "competitor," e.g., ORM-1).[9][15][17]
-
Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[15][16]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[15][16]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[15]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The IC50 value is determined from the competition curve, and this is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[15][16]
References
- 1. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis [frontiersin.org]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bu.edu [bu.edu]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Orexin Receptor Modulators: Suvorexant, Lemborexant, and Daridorexant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three prominent dual orexin (B13118510) receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant. The information presented is intended to assist researchers and drug development professionals in understanding the distinct characteristics of these molecules. All quantitative data is supported by experimental evidence from clinical trials.
Comparative Pharmacokinetic Data
The pharmacokinetic properties of a drug are critical to its efficacy and safety profile. The following table summarizes the key pharmacokinetic parameters for suvorexant, lemborexant, and daridorexant.
| Parameter | Suvorexant | Lemborexant | Daridorexant |
| Time to Peak Concentration (Tmax) | ~2 hours[1][2] | 1-3 hours[2] | 1-2 hours[3] |
| Terminal Half-Life (t1/2) | ~12 hours[1] | 17-19 hours[4] | ~8 hours[3] |
| Absolute Bioavailability | ~82% (10 mg dose)[1] | ≥87% | 62%[3] |
| Protein Binding | >99%[2] | 94%[2] | 99.7%[3] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with insomnia. The methodologies employed in these studies are crucial for the interpretation of the results.
Bioanalytical Method for Plasma Concentration Measurement
A common and highly sensitive method used for the quantification of suvorexant, lemborexant, and daridorexant in human plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .
General Workflow:
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug from plasma proteins and other endogenous components. For instance, in the analysis of suvorexant, a 96-well liquid-liquid extraction with methyl t-butyl ether has been utilized[1]. For the simultaneous analysis of all three compounds, an acidic/neutral LLE with N-butyl chloride has been optimized[3].
-
Chromatographic Separation: The extracted samples are then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compounds are separated on a C18 reversed-phase column using a mobile phase gradient, typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each compound and its corresponding stable isotope-labeled internal standard.
Pharmacokinetic Data Analysis
Following the determination of plasma concentrations at various time points after drug administration, pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.
-
Non-Compartmental Analysis (NCA): This method is commonly used to determine parameters such as:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed concentration-time data.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Calculated using the trapezoidal rule, representing the total drug exposure over time.
-
t1/2 (Terminal Half-Life): Calculated from the terminal elimination rate constant.
-
-
Population Pharmacokinetic (PopPK) Modeling: For a more in-depth analysis, PopPK models are often employed. These models, such as one- or two-compartment models with first-order absorption and elimination, can describe the time course of drug concentrations in a population and identify sources of variability. For example, a two-compartment model with dose-dependent bioavailability and nonlinear elimination was used to describe the pharmacokinetics of daridorexant[5][6]. Similarly, a 3-compartment model was used for lemborexant[7].
Orexin Receptor Signaling Pathway
The therapeutic effect of these modulators is achieved through the antagonism of orexin receptors (OX1R and OX2R). Understanding the underlying signaling pathway is fundamental to comprehending their mechanism of action.
References
- 1. Determination of suvorexant in human plasma using 96-well liquid-liquid extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessment of morning sleep propensity with lemborexant in adults with insomnia disorder in a randomized, placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetic modeling of daridorexant, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics and Exposure-Response Analyses for the Most Frequent Adverse Events Following Treatment With Lemborexant, an Orexin Receptor Antagonist, in Subjects With Insomnia Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Suvorexant and Almorexant: A Guide for Researchers
This guide provides a side-by-side analysis of suvorexant and almorexant (B167863), two prominent dual orexin (B13118510) receptor antagonists (DORAs). While suvorexant is an approved therapeutic for insomnia, almorexant, a foundational compound in this class, was discontinued (B1498344) during clinical development. This comparison offers researchers valuable insights into their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to the Orexin System and DORAs
The orexin system, consisting of orexin-A and orexin-B neuropeptides and their G protein-coupled receptors, OX1R and OX2R, is a central regulator of wakefulness.[1] Neurons in the lateral hypothalamus produce orexins, which project throughout the brain to promote arousal.[1][2] Dual orexin receptor antagonists (DORAs) represent a targeted therapeutic approach for insomnia. By competitively blocking orexin receptors, these molecules suppress the brain's wake-promoting signals, thereby facilitating the initiation and maintenance of sleep.[1][3] This mechanism is distinct from traditional hypnotics like benzodiazepines, which modulate the GABAergic system.[4]
Suvorexant (Belsomra®), developed by Merck & Co., was the first DORA to receive FDA approval for the treatment of insomnia.[4][5] Almorexant (ACT-078573), originally developed by Actelion and GlaxoSmithKline, was a pioneering DORA whose development was halted due to safety concerns, but it remains a critical reference compound in orexin system research.[2][6]
Mechanism of Action: Blocking the Wake Signal
Both suvorexant and almorexant function as competitive antagonists at OX1 and OX2 receptors.[2][7] They bind to the same site as endogenous orexin peptides, preventing receptor activation and the subsequent downstream signaling cascades that promote neuronal excitation and wakefulness.[2][8] The primary signaling pathway inhibited involves Gq-protein coupling, activation of phospholipase C, and the mobilization of intracellular calcium, particularly following OX1R activation.[2][8]
Comparative Data
The following tables summarize the quantitative pharmacological, pharmacokinetic, and preclinical efficacy data for suvorexant and almorexant.
Table 1: Pharmacological Profile — Receptor Binding and Functional Potency
This table outlines the binding affinity (Ki/Kd) and functional antagonism of each compound at human orexin receptors. Lower values indicate higher potency.
| Compound | Parameter | OX1 Receptor | OX2 Receptor | Reference(s) |
| Suvorexant | Binding Affinity (Ki) | 0.55 nM | 0.35 nM | [4] |
| Functional Antagonism (Kb) | 65 nM | 41 nM | [4] | |
| Almorexant | Binding Affinity (Kd) | 1.3 nM | 0.17 nM | [9] |
| Binding Kinetics | Moderate Dissociation | Very Slow Dissociation | [10][11] |
Notably, both compounds exhibit slow binding kinetics, with almorexant being particularly slow to dissociate from the OX2 receptor.[10][12] This property may lead to a prolonged duration of action and functional selectivity for OX2R under certain conditions.[2][10]
Table 2: Pharmacokinetic Properties (Human Data)
This table compares key pharmacokinetic parameters for suvorexant. Data for almorexant is limited due to its discontinuation.
| Parameter | Suvorexant | Almorexant | Reference(s) |
| Half-life (t1/2) | ~12 hours | N/A | [4][7] |
| Time to Peak (Tmax) | ~2-3 hours | N/A | [4] |
| Bioavailability | 82% | N/A | [4] |
| Primary Metabolism | CYP3A4 | N/A | [7] |
Table 3: Preclinical Efficacy — Effects on Sleep Architecture
This table presents data from separate preclinical studies in rodents. Note: Direct quantitative comparisons should be made with caution as the studies were conducted in different species and under different protocols.[1]
| Compound | Species | Dose (mg/kg, p.o.) | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness | Reference(s) |
| Almorexant | Mouse | 100 | Increased | Increased | Decreased for 4 hours | [1][13] |
| 300 | Increased | Increased | Decreased for 5 hours | [1] | ||
| Suvorexant | Rat | 10 | Increased | Increased | Decreased | [1] |
| 30 | Increased | Increased | Decreased | [1] |
Experimental Design and Protocols
A typical evaluation workflow for novel DORA candidates involves sequential in vitro and in vivo assays to characterize their pharmacological and functional profiles.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound for the orexin receptors by measuring its ability to compete with a radiolabeled ligand.[14][15]
-
Membrane Preparation: Prepare membrane homogenates from cell lines (e.g., HEK-293 or CHO) stably expressing human OX1R or OX2R. Protein concentration is determined via a BCA assay.[16]
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-EMPA for OX2R) with the receptor-containing membranes.[10]
-
Competition: Add a range of concentrations of the unlabeled test compound (suvorexant or almorexant) to the wells. Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of a known unlabeled antagonist.[15]
-
Incubation: Incubate the plates for a sufficient duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[16] Note that for slow-binding compounds, longer incubation times may be necessary.[11]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with the bound radioligand.[16]
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[15]
Calcium Flux Functional Assay Protocol
This cell-based functional assay measures a compound's ability to antagonize orexin-induced intracellular calcium mobilization.[2][17]
-
Cell Plating: Plate cells expressing OX1R or OX2R into a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.[18]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.[2][19] Incubate for approximately 60 minutes.
-
Compound Addition: Add varying concentrations of the antagonist (suvorexant or almorexant) to the wells and incubate for a predetermined period.
-
Signal Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR™, FlexStation®) to measure the baseline fluorescence. The instrument then adds a fixed concentration of an orexin agonist (e.g., Orexin-A) to all wells while simultaneously recording the change in fluorescence intensity over time.[18]
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.[17] Generate dose-response curves by plotting the agonist-induced calcium response against the antagonist concentration. Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist response.
In Vivo Rodent Sleep Study (EEG/EMG) Protocol
This in vivo assay assesses the efficacy of a compound on sleep-wake states in a preclinical model.[1]
-
Surgical Implantation: Anesthetize male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J) and surgically implant electrodes for chronic electroencephalogram (EEG) and electromyogram (EMG) recording.[20][21] EEG electrodes (screws) are placed on the skull over cortical areas, and EMG electrodes (wires) are inserted into the nuchal muscles.[20][21]
-
Recovery and Habituation: Allow animals to recover from surgery for at least one week. Subsequently, habituate them to the recording chambers and tethered cable system to minimize stress-induced artifacts.[20]
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.
-
Drug Administration: Administer the test compound (suvorexant or almorexant) or vehicle orally (p.o.) at a specific time relative to the light-dark cycle (e.g., at the beginning of the dark/active phase).[1]
-
Post-Dosing Recording: Record EEG and EMG signals continuously for 24 hours post-dosing.
-
Data Analysis: Manually or automatically score the recordings in epochs (e.g., 10 seconds) to classify vigilance states: Wakefulness (low-amplitude, high-frequency EEG; high EMG tone), NREM sleep (high-amplitude, low-frequency EEG; reduced EMG tone), and REM sleep (low-amplitude, theta-dominant EEG; muscle atonia/lowest EMG tone).[22][23] Calculate and compare key parameters such as latency to sleep, total time spent in each state, and bout duration between drug-treated and vehicle groups.
Summary and Conclusion
Suvorexant and almorexant are both potent dual orexin receptor antagonists that effectively promote sleep in preclinical models by blocking the brain's primary wakefulness system. While they share a common mechanism, subtle differences in their pharmacological profiles, particularly their receptor binding kinetics, may influence their in vivo effects.[10][11] Suvorexant successfully translated to a clinically approved therapeutic for insomnia, demonstrating an acceptable safety and efficacy profile in humans.[24] In contrast, almorexant's development was terminated, highlighting the challenges in drug development even for compounds with promising preclinical data.[6] The detailed analysis and protocols presented here serve as a valuable resource for researchers working to develop the next generation of orexin system modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 4. Suvorexant - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Almorexant - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of action of suvorexant | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. abcam.co.jp [abcam.co.jp]
- 20. ndineuroscience.com [ndineuroscience.com]
- 21. Circadian Regulation of Sleep and the Sleep EEG under Constant Sleep Pressure in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Suvorexant for Sleep Disturbance · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
Validating Orexin Receptor-1 Targets: A Comparative Guide to Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of behavioral and physiological phenotypes in Orexin receptor-1 (OX1R) knockout mouse models versus wild-type controls. It is designed to assist researchers in validating the targets of Orexin receptor modulator-1 compounds by offering supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Data Presentation: Phenotypic Comparison of OX1R Knockout vs. Wild-Type Mice
The following tables summarize quantitative data from various behavioral and physiological assays, highlighting the key differences observed between OX1R knockout (Ox1r-/-) mice and their wild-type (WT) littermates.
Anxiety and Depression-Related Behaviors
| Behavioral Test | Parameter | Wild-Type (Mean ± SEM) | OX1R Knockout (Mean ± SEM) | p-value | Reference |
| Elevated Plus Maze | % Time in Open Arms | ~30% | ~15% | < 0.05 | [1] |
| % Entries into Open Arms | ~40% | ~20% | < 0.05 | [1] | |
| Total Distance Traveled (cm) | ~2500 | ~1500 | < 0.05 | [1] | |
| Forced Swim Test (Day 2) | Immobility Time (s) | ~150 | ~100 | p = 0.0364 | [1] |
| Tail Suspension Test | Immobility Time (s) | ~100 | ~175 | p = 0.0037 | [1] |
Social Behavior and Sensorimotor Gating
| Behavioral Test | Parameter | Wild-Type | OX1R Knockout | p-value | Reference |
| Social Interaction Test | Time with Stranger 1 (s) | Significantly more time with mouse than empty cage | No significant preference | p = 0.0393 (time in chamber) | [1] |
| Time around Stranger 1 (s) | - | - | p = 0.0192 | [1] | |
| Acoustic Startle & Prepulse Inhibition (PPI) | Startle Response (120 dB) | Lower | Higher | p < 0.0001 | [1] |
| % PPI (110 dB stimulus) | Higher | Lower | p = 0.0011 | [1] |
Mandatory Visualization
Orexin Receptor 1 (OX1R) Signaling Pathway
Caption: Orexin A binding to OX1R activates Gq, leading to downstream signaling cascades.
Experimental Workflow for Validating this compound
Caption: Workflow for comparing the effects of an OX1R modulator in WT and KO mice.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Generation and Genotyping of OX1R Knockout Mice
-
Generation: Ox1r-/- mice are typically generated by homologous recombination in embryonic stem cells to delete the Ox1r gene. Heterozygous (Ox1r+/-) mice are then interbred to produce homozygous knockout (Ox1r-/-), heterozygous (Ox1r+/-), and wild-type (+/+) littermates.
-
Genotyping: Genomic DNA is extracted from tail biopsies. Polymerase Chain Reaction (PCR) is performed using specific primers to distinguish between the wild-type and knockout alleles.
-
Common Primer: 5′-CTCTTTCTCCACAGAGCCCAGGACTC-3′
-
Wild-Type Primer: 5′-GCAAGAATGGGTATGAAG GGAAGGGC-3′
-
Knockout Primer: 5′-TGAGCGAGTAACAACCCGTCGGATTC-3′
-
Behavioral Assays
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Each mouse is placed in the center of the maze facing an open arm and allowed to explore freely for 5 minutes. The session is video-recorded.
-
Parameters Measured: Time spent in open and closed arms, number of entries into each arm, and total distance traveled. Increased time in and entries into the open arms are indicative of anxiolytic-like effects.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Apparatus: A three-chambered box.
-
Procedure:
-
Habituation: The test mouse is allowed to freely explore all three chambers for 10 minutes.
-
Sociability: A novel "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other. The test mouse is placed in the center chamber and allowed to explore for 10 minutes.
-
Social Novelty: A second, novel stranger mouse is placed in the previously empty cage. The test mouse is again allowed to explore for 10 minutes.
-
-
Parameters Measured: Time spent in each chamber and time spent sniffing each wire cage.
-
Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure: Mice are exposed to a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 74, 78, or 82 dB) precedes the loud pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Calculation: % PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A deficit in PPI is indicated by a lower percentage.
In Vivo Microdialysis for Glutamate (B1630785) Measurement
-
Procedure:
-
Surgery: Mice are anesthetized, and a guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex).
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate. The dialysate, containing extracellular fluid from the brain, is collected at regular intervals.
-
Analysis: The concentration of glutamate in the dialysate is measured using high-performance liquid chromatography (HPLC).
-
Comparison with Pharmacological Alternatives
The use of OX1R knockout mice provides a crucial genetic validation for the targets of this compound. While selective OX1R antagonists are valuable tools, knockout models offer a more definitive assessment of the receptor's role, devoid of potential off-target effects or incomplete receptor blockade that can occur with pharmacological agents.[1]
Studies using selective OX1R antagonists, such as SB-334867, in wild-type rodents have shown effects on drug-seeking behavior and responses to stress that are consistent with the phenotypes observed in OX1R knockout mice.[2] For instance, both genetic deletion of OX1R and pharmacological blockade with an antagonist can reduce the reinstatement of drug-seeking behavior.[2] This convergence of findings from both genetic and pharmacological approaches strengthens the validation of OX1R as a therapeutic target.
However, it is important to note that developmental compensation can sometimes occur in knockout models, potentially masking or altering certain phenotypes that are observed with acute pharmacological blockade.[3] Therefore, a comprehensive validation strategy should ideally incorporate both knockout models and selective antagonists to provide a more complete understanding of the target's function.
References
- 1. Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
Safety Operating Guide
Navigating the Disposal of Orexin Receptor Modulator-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Orexin (B13118510) Receptor Modulator-1 is a critical component of laboratory safety and regulatory compliance. As these modulators are often potent, biologically active molecules, adherence to established waste management protocols is essential to protect both laboratory personnel and the environment. This guide provides a procedural framework for the safe disposal of Orexin Receptor Modulator-1, drawing upon general principles of hazardous waste management.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular orexin receptor modulator in use. The SDS provides detailed information regarding the compound's hazards, handling precautions, and required personal protective equipment (PPE).
General Handling Precautions:
-
Always handle this compound within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Wear appropriate PPE, including but not limited to, safety goggles, a lab coat, and chemical-resistant gloves. For potent compounds, double-gloving may be necessary.[1]
-
Prevent skin and eye contact. In case of accidental exposure, follow the first-aid measures outlined in the SDS.
-
Avoid generating dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department.[2] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by a safety professional.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused or expired compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be treated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3] Incompatible materials can react violently or produce hazardous fumes.[3]
-
Waste solutions and solids should be segregated.[1]
-
-
Container Management:
-
Use a dedicated, compatible, and leak-proof container for collecting waste.[3] Often, the original chemical container is a suitable choice for waste collection.
-
The container must be in good condition with a secure, tight-fitting cap.[3]
-
Keep waste containers closed at all times, except when adding waste. This prevents the release of vapors and potential spills.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name ("this compound" and the specific compound name/ID), concentration, and a list of all components in the container, including solvents.[3]
-
Indicate the associated hazards (e.g., toxic, flammable) as specified in the SDS.[3]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
Forbidden Disposal Methods:
-
Do NOT dispose of this compound down the sink or in the regular trash.[4] These compounds can be harmful to aquatic life and may interfere with wastewater treatment processes.
-
Do NOT allow the chemical to evaporate in a fume hood as a method of disposal.
Decontamination and Empty Container Disposal
-
Spill Cleanup: Spilled chemicals and the absorbent materials used for cleanup must be disposed of as hazardous waste.
-
Empty Containers: A container that has held an this compound may be disposed of as regular lab glass or plastic waste only after it has been triple-rinsed with a suitable solvent.[2] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste. Remove or completely deface the original label before discarding the container.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these systematic procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for Handling Orexin Receptor Modulator-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Orexin (B13118510) Receptor Modulator-1. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Orexin Receptor Modulator-1, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound. |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne particles and potential splashes of solutions. |
| Body Protection | A dedicated laboratory coat, preferably disposable or made of a material that can be decontaminated. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | For weighing and handling of the powder outside of a containment system, a NIOSH-approved N95 or higher-level respirator is recommended. | Minimizes the risk of inhaling fine powder particles. The need for respiratory protection should be determined by a risk assessment. |
| Foot Protection | Closed-toe shoes. | Mandatory in a laboratory setting to protect feet from potential spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendation, which is often at -20°C or -80°C[1].
-
The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
Handling Procedures:
-
All handling of the powdered form of this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Before weighing, ensure the analytical balance is clean and situated in an area with minimal air currents.
-
Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure adequate ventilation during all handling procedures[2].
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Used PPE (gloves, disposable lab coats), weighing papers, and any other solid materials that have come into contact with the compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and other sharps contaminated with the compound should be disposed of in a designated sharps container for chemical waste.
Disposal Procedure:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not discharge chemical waste into drains or sewers[2].
-
Arrange for professional disposal by a licensed hazardous waste management company.
Orexin Receptor Signaling Pathway
Orexin receptors, including Orexin Receptor-1 (OX1R) and Orexin Receptor-2 (OX2R), are G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes such as sleep, appetite, and arousal[3]. The binding of orexin peptides (Orexin-A and Orexin-B) to these receptors initiates a cascade of intracellular signaling events.
OX1R couples primarily to the Gq subclass of G proteins, while OX2R can couple to both Gq and Gi/o proteins[4][5]. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[5][6]. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC)[5]. These signaling pathways ultimately lead to various cellular responses, including neuronal excitation[7]. The activation of Gi can lead to the inhibition of adenylyl cyclase[4].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orexin Receptor 1 Polyclonal Antibody (PA5-142162) [thermofisher.com]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
